4-Cyanophenyl trifluoromethanesulfonate
Description
BenchChem offers high-quality 4-Cyanophenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-cyanophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKETVWGQXANCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338612 | |
| Record name | 4-Cyanophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-32-2 | |
| Record name | 4-Cyanophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyanophenyl trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Cyanophenyl trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize aryl triflates as key building blocks. We will delve into the compound's structural characteristics, spectroscopic signature, synthesis, and safe handling, providing practical insights grounded in established scientific principles.
Introduction
4-Cyanophenyl trifluoromethanesulfonate, also known as 4-cyanophenyl triflate, is a key intermediate in organic synthesis. Its utility stems from the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This property makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The presence of the cyano group offers an additional site for chemical modification, further enhancing its synthetic versatility.[1]
This guide will provide a detailed examination of the core physical and chemical properties of 4-Cyanophenyl trifluoromethanesulfonate, offering a foundational understanding for its application in research and development.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The properties of 4-Cyanophenyl trifluoromethanesulfonate are summarized in the table below. The compound's physical state at ambient temperature is often described as a liquid or a low-melting solid, necessitating careful handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₃NO₃S | [2] |
| Molecular Weight | 251.18 g/mol | [2] |
| CAS Number | 66107-32-2 | [2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Predicted Boiling Point | 317.0 ± 42.0 °C | [3] |
| Predicted Density | 1.58 ± 0.1 g/cm³ | [3] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Note: Some physical properties are predicted and should be used as a guideline. Experimental verification is recommended.
Molecular Structure and Spectroscopic Analysis
The molecular structure of 4-Cyanophenyl trifluoromethanesulfonate consists of a phenyl ring substituted with a cyano group at the para position and a trifluoromethanesulfonate group.
Figure 1: Molecular structure of 4-Cyanophenyl trifluoromethanesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected and reported NMR data for 4-Cyanophenyl trifluoromethanesulfonate are detailed below.
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The carbon attached to the triflate group and the carbon of the trifluoromethyl group will show coupling with the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Cyanophenyl trifluoromethanesulfonate will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.
-
S=O stretch: Strong absorption bands in the region of 1420-1380 cm⁻¹ and 1210-1170 cm⁻¹.
-
C-F stretch: Strong absorptions in the 1350-1120 cm⁻¹ region.
-
S-O-C stretch: Absorption in the 1050-950 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Cyanophenyl trifluoromethanesulfonate, the molecular ion peak [M]⁺ would be observed at m/z 251. The fragmentation pattern would likely involve the loss of the triflate group or cleavage of the molecule.
Synthesis and Purification
The synthesis of 4-Cyanophenyl trifluoromethanesulfonate is typically achieved through the reaction of 4-cyanophenol with trifluoromethanesulfonic anhydride in the presence of a base. Pyridine is a commonly used base for this transformation.
Figure 2: General workflow for the synthesis of 4-Cyanophenyl trifluoromethanesulfonate.
Experimental Protocol: Synthesis of 4-Cyanophenyl trifluoromethanesulfonate
The following is a representative, non-validated protocol based on general procedures for the synthesis of aryl triflates. Researchers should conduct their own risk assessment and optimization.
-
Reaction Setup: To a stirred solution of 4-cyanophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.1-1.5 eq) if not used as the solvent.
-
Addition of Reagent: Slowly add trifluoromethanesulfonic anhydride (1.1-1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Reactivity and Applications
The primary utility of 4-Cyanophenyl trifluoromethanesulfonate lies in its role as an electrophile in cross-coupling reactions. The triflate group is an excellent leaving group, making the aromatic ring susceptible to nucleophilic attack by organometallic reagents.
Cross-Coupling Reactions
4-Cyanophenyl trifluoromethanesulfonate is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[1] These reactions are powerful methods for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl compounds and other complex aromatic systems.[1]
Stability and Handling
Aryl triflates are generally more stable than their alkyl counterparts. However, they can be susceptible to hydrolysis, especially under basic conditions, to yield the corresponding phenol. Therefore, it is recommended to handle 4-Cyanophenyl trifluoromethanesulfonate under anhydrous conditions and store it in a cool, dry place under an inert atmosphere.[1]
Safety Information
4-Cyanophenyl trifluoromethanesulfonate is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a corrosive substance.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.
Conclusion
4-Cyanophenyl trifluoromethanesulfonate is a valuable and versatile reagent in organic synthesis. Its unique combination of a highly reactive triflate leaving group and a modifiable cyano functionality makes it an important building block for the construction of complex organic molecules. A thorough understanding of its physical properties, spectral characteristics, and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory.
References
Sources
Navigating the Solubility Landscape of 4-Cyanophenyl Trifluoromethanesulfonate: A Technical Guide for Researchers
An In-depth Exploration of Physicochemical Properties, Solvent Interactions, and Practical Methodologies for Drug Development Professionals
Abstract
4-Cyanophenyl trifluoromethanesulfonate, a key intermediate in modern organic synthesis, particularly in cross-coupling reactions, presents a unique set of physicochemical characteristics that dictate its behavior in various solvent systems.[1] Understanding and predicting its solubility is paramount for optimizing reaction conditions, purification protocols, and ultimately, the successful development of novel chemical entities. This technical guide provides a comprehensive analysis of the factors governing the solubility of 4-cyanophenyl trifluoromethanesulfonate in organic solvents. It delves into the molecular structure, explores the theoretical underpinnings of solubility, and presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and streamline their synthetic workflows.
Introduction: The Synthetic Versatility and Solubility Challenge of an Aryl Triflate
4-Cyanophenyl trifluoromethanesulfonate, often referred to as 4-cyanophenyl triflate, has emerged as a valuable building block in synthetic chemistry. The triflate group serves as an excellent leaving group in a multitude of transformations, while the cyano moiety offers a handle for further functionalization.[1] Its application spans the synthesis of biaryl compounds, pharmaceuticals, and advanced materials. However, to effectively harness its synthetic potential, a thorough understanding of its solubility profile is essential. The choice of solvent can dramatically influence reaction rates, yields, and the ease of product isolation. This guide aims to bridge the knowledge gap by providing a foundational understanding of the principles governing its solubility and offering practical methods for its empirical determination.
Physicochemical Properties of 4-Cyanophenyl Trifluoromethanesulfonate
A molecule's inherent properties are the primary determinants of its solubility. The structure of 4-cyanophenyl trifluoromethanesulfonate, with its combination of a polarizable aromatic ring, a highly polar cyano group, and a strongly electron-withdrawing trifluoromethanesulfonate group, results in a molecule with significant polarity.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NO₃S | [2] |
| Molecular Weight | 251.18 g/mol | [2] |
| IUPAC Name | (4-cyanophenyl) trifluoromethanesulfonate | [2] |
| CAS Number | 66107-32-2 | [2] |
| Predicted Boiling Point | 317.0 ± 42.0 °C | |
| Predicted Density | 1.58 ± 0.1 g/cm³ | |
| Appearance | Colorless to light yellow liquid or solid |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
The presence of the trifluoromethanesulfonate group, a potent electron-withdrawing group, significantly influences the electron distribution within the aromatic ring, impacting its intermolecular interactions with solvent molecules. The cyano group, with its strong dipole moment, further contributes to the polar nature of the molecule.
Theoretical Framework: Predicting Solubility through Intermolecular Interactions
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions.
The solubility of 4-cyanophenyl trifluoromethanesulfonate will be dictated by its ability to engage in the following intermolecular forces:
-
Dipole-Dipole Interactions: Given the molecule's significant polarity arising from the cyano and triflate groups, it is expected to have strong dipole-dipole interactions. Solvents with high polarity and large dipole moments will be more effective at solvating it.
-
London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area. While present, they are likely to be less dominant than the polar interactions for this compound.
-
Hydrogen Bonding: 4-Cyanophenyl trifluoromethanesulfonate itself does not possess hydrogen bond donors. However, the oxygen atoms of the sulfonate group and the nitrogen of the cyano group can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents capable of hydrogen bonding.
Based on these principles, a qualitative prediction of solubility in various solvent classes can be made:
-
High Expected Solubility: Polar aprotic solvents such as dichloromethane, acetonitrile, acetone, ethyl acetate, and tetrahydrofuran (THF) are anticipated to be good solvents. A related compound, 4-fluorophenyl trifluoromethanesulfonate, is known to be soluble in dichloromethane and acetonitrile, supporting this prediction.
-
Moderate Expected Solubility: Polar protic solvents like methanol, ethanol, and isopropanol may show moderate solvating power due to their ability to act as hydrogen bond donors to the oxygen and nitrogen atoms of the triflate and cyano groups, respectively.
-
Low Expected Solubility: Nonpolar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents due to the significant mismatch in polarity and the inability to form strong solute-solvent interactions.
Experimental Determination of Solubility: Protocols and Methodologies
While theoretical predictions provide a valuable starting point, empirical determination of solubility is crucial for accurate and reliable data. The following section details robust protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This rapid method provides a general classification of the compound's solubility in various solvents.
Protocol:
-
Preparation: Dispense approximately 10-20 mg of 4-cyanophenyl trifluoromethanesulfonate into a series of clean, dry small test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent.
-
Observation at Room Temperature: Vigorously agitate the mixture for 1-2 minutes at room temperature. Visually inspect for the complete disappearance of the solid.
-
Heating: If the compound is not fully dissolved, gently warm the mixture in a water bath to approximately 50-60°C and observe any changes in solubility.
-
Cooling: Allow the heated mixture to cool to room temperature and observe if precipitation occurs.
-
Classification: Classify the solubility based on the following criteria:
-
Soluble: The entire solid dissolves in 1 mL of solvent at room temperature.
-
Slightly Soluble: The solid does not completely dissolve at room temperature but does upon heating.
-
Insoluble: A significant portion of the solid remains undissolved even upon heating.
-
Diagram of Qualitative Solubility Workflow:
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature. The shake-flask method is a widely accepted technique for this purpose.
Protocol:
-
Sample Preparation: Add an excess amount of 4-cyanophenyl trifluoromethanesulfonate to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. A typical equilibration time is 24-48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
Analysis: Determine the concentration of the dissolved solute in the filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.
-
HPLC Analysis:
-
Prepare a series of standard solutions of 4-cyanophenyl trifluoromethanesulfonate of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their corresponding concentrations.
-
Inject the filtered sample onto the HPLC system and determine its peak area.
-
Calculate the concentration of the solute in the sample by interpolating its peak area on the calibration curve.
-
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.
Diagram of Quantitative Solubility Workflow:
Caption: Workflow for quantitative solubility determination via the equilibrium method.
Safety and Handling Considerations
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Health Hazards: Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[3][4]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers are strongly advised to consult the MSDS provided by the supplier before handling this compound.
Conclusion and Future Perspectives
The solubility of 4-cyanophenyl trifluoromethanesulfonate is a critical parameter that influences its utility in a wide range of synthetic applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and detailed experimental protocols for its determination. While explicit quantitative solubility data remains to be extensively published, the provided methodologies empower researchers to generate this crucial information in their own laboratories. A systematic study of its solubility in a broad spectrum of organic solvents would be a valuable contribution to the chemical community, further enhancing the synthetic utility of this versatile reagent.
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MySkinRecipes. 4-Cyanophenyl trifluoromethanesulfonate. [Link]
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Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
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Chemistry LibreTexts. Qualitative Analysis of Organic Compounds. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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4-Cyanophenyl Trifluoromethanesulfonate: A Comprehensive Technical Guide to Safety and Handling
This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Cyanophenyl trifluoromethanesulfonate (CAS No. 66107-32-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of experimental work.
Understanding the Hazard Profile
4-Cyanophenyl trifluoromethanesulfonate, also known as 4-cyanophenyl triflate, is a bifunctional aromatic compound. Its chemical profile is dictated by the synergistic effects of the cyanophenyl and trifluoromethanesulfonate (triflate) moieties. The triflate group is an excellent leaving group, rendering the molecule highly reactive in nucleophilic substitution and cross-coupling reactions. The cyanophenyl group, an organic nitrile, introduces a significant toxicological concern, primarily related to the potential release of cyanide.
Based on this analysis, 4-Cyanophenyl trifluoromethanesulfonate should be handled as a substance that is:
-
Acutely toxic: Harmful or potentially fatal if ingested, inhaled, or absorbed through the skin.
-
Corrosive: Capable of causing severe burns to the skin and serious eye damage.
-
Irritating: May cause respiratory tract irritation.
-
Reactive: Sensitive to moisture and may decompose to release hazardous substances.
Physicochemical and Identification Data
| Property | Value | Source |
| Chemical Name | 4-Cyanophenyl trifluoromethanesulfonate | [3] |
| Synonyms | 4-cyanophenyl triflate | [3] |
| CAS Number | 66107-32-2 | [3] |
| Molecular Formula | C₈H₄F₃NO₃S | [4] |
| Molecular Weight | 251.18 g/mol | [3] |
| Appearance | Assumed to be a solid (based on similar compounds) | |
| Storage Temperature | Room Temperature, under an inert atmosphere | [4] |
Inferred GHS Hazard Classification
While a specific GHS classification is not published, the following is a conservative classification based on analogous compounds.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Hazard Pictograms:
-
GHS05 (Corrosion)
-
GHS06 (Skull and Crossbones) / GHS07 (Exclamation Mark) - Prudence dictates using the more severe pictogram where acute toxicity is a primary concern.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safely handling 4-Cyanophenyl trifluoromethanesulfonate is a multi-layered approach that prioritizes eliminating hazards through engineering controls, supplemented by robust personal protective equipment.
The Hierarchy of Controls
This diagram illustrates the preferred order of control measures to mitigate exposure.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of 4-Cyanophenyl trifluoromethanesulfonate, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[2].
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.
-
Restricted Access: Designate specific areas for working with this compound and restrict access to authorized personnel.
-
Work Practices: Avoid working alone. Prohibit eating, drinking, and smoking in the laboratory.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 4-Cyanophenyl trifluoromethanesulfonate.
-
Hand Protection: Use chemical-resistant gloves. Given the compound's reactivity and toxicity, double-gloving is recommended. A common practice is to wear a lighter nitrile glove underneath a heavier, more resistant glove such as neoprene or butyl rubber[5]. Always inspect gloves for tears or holes before use.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Due to the corrosive nature of this compound, a full-face shield worn over safety goggles is strongly recommended to protect against splashes.
-
Skin and Body Protection: A flame-resistant lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat should be worn. Full-length pants and closed-toe shoes are mandatory[6].
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. A full-face respirator also provides enhanced eye and face protection.
Step-by-Step Handling and Storage Protocols
Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of 4-Cyanophenyl Trifluoromethanesulfonate.
Storage Requirements
-
Atmosphere: This compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Segregation: Keep segregated from all aqueous solutions and foodstuffs.
Emergency Procedures: Preparedness and Response
First-Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[1][7]. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. A safety shower should be used for large area contact[1][8]. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Use an eyewash station. Seek immediate medical attention[1][8]. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][9]. |
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Provide them with the identity of the spilled material.
-
Waste Disposal
All waste containing 4-Cyanophenyl trifluoromethanesulfonate must be treated as hazardous.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination: Due to the cyanide component, it is prudent to treat waste streams to neutralize the cyanide before collection for disposal. A common method involves treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
Conclusion
4-Cyanophenyl trifluoromethanesulfonate is a valuable reagent with a significant hazard profile that demands respect and careful handling. By understanding its reactivity and toxicity, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can mitigate the risks associated with its use. Adherence to the detailed protocols outlined in this guide is paramount for ensuring a safe and productive research environment.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550182, 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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National Institutes of Health. (2016, October 3). Safety Precautions and Operating Procedures in an (A)BSL-4 Laboratory. Retrieved from [Link]
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Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from [Link]
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University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
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Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
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Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]
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Lead Sciences. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
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- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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- 9. media.hiscoinc.com [media.hiscoinc.com]
Methodological & Application
Application Notes & Protocols: Leveraging 4-Cyanophenyl Trifluoromethanesulfonate in Suzuki-Miyaura Coupling
Introduction: The Strategic Advantage of Aryl Triflates in Modern Synthesis
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly prevalent in the pharmaceutical and materials science sectors for constructing complex molecular architectures, most notably biaryl structures. While aryl halides have traditionally been the electrophilic partners of choice, the use of aryl trifluoromethanesulfonates (triflates) as "pseudo-halides" has emerged as a powerful alternative.[2][3]
Aryl triflates offer distinct advantages:
-
Accessibility : They are readily synthesized from widely available and often inexpensive phenols.[2]
-
High Reactivity : The trifluoromethanesulfonate (triflate, -OTf) group is an excellent leaving group, with reactivity often comparable to or exceeding that of aryl bromides.[4]
-
Orthogonal Reactivity : The reactivity of aryl triflates can be tuned with specific catalyst systems, allowing for selective or sequential cross-couplings in polyfunctionalized molecules.[2][5]
This guide focuses on a particularly valuable building block: 4-Cyanophenyl Trifluoromethanesulfonate . This reagent is an exemplary substrate, combining the high reactivity of the triflate leaving group with the 4-cyanophenyl moiety—a critical pharmacophore in drug design. The electron-withdrawing nature of the cyano group can enhance the rate of oxidative addition, the initial step in the catalytic cycle. Furthermore, the cyano and trifluoromethyl groups are known to improve key drug-like properties, including metabolic stability, bioavailability, and target binding affinity.[6][7][8]
The Mechanism: A Palladium-Catalyzed Journey
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Palladium(0) active species. Understanding this cycle is paramount for rational protocol design and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
-
Oxidative Addition : The cycle begins with the insertion of the catalytically active Pd(0) complex into the carbon-triflate bond of 4-cyanophenyl trifluoromethanesulfonate. This is often the rate-determining step and results in a Pd(II) intermediate.
-
Transmetalation : For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base.[10][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic group to the Pd(II) center, displacing the triflate group.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Cyanophenyl Trifluoromethanesulfonate
This protocol provides a robust starting point for the coupling of 4-cyanophenyl trifluoromethanesulfonate with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
3.1. Materials and Reagents
| Reagent | CAS Number | Purpose |
| 4-Cyanophenyl trifluoromethanesulfonate | 66107-32-2 | Electrophile |
| Arylboronic Acid | Variable | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Catalyst Precursor |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Ligand |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Base |
| 1,4-Dioxane, anhydrous | 123-91-1 | Solvent |
| Deionized Water, degassed | 7732-18-5 | Co-solvent / Base activation |
| Nitrogen (N₂) or Argon (Ar) gas, high purity | - | Inert Atmosphere |
| Ethyl Acetate, ACS grade | 141-78-6 | Extraction Solvent |
| Brine (saturated aq. NaCl) | - | Extraction Wash |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | Drying Agent |
| Silica Gel | - | Chromatography Stationary Phase |
3.2. Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Schlenk line or balloon)
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
3.3. Step-by-Step Methodology
-
Inert Atmosphere Setup : Place a magnetic stir bar into a Schlenk flask. Seal the flask and heat-dry under vacuum, then allow it to cool to room temperature under a positive pressure of nitrogen or argon. This step is critical to prevent the oxidation and deactivation of the phosphine ligand and palladium catalyst.[12]
-
Addition of Solids : To the flask, add Palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), anhydrous potassium carbonate (3.0 mmol, 3.0 equiv), 4-cyanophenyl trifluoromethanesulfonate (1.0 mmol, 1.0 equiv), and the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Solvent Addition : Evacuate and backfill the flask with inert gas three times. Via syringe, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[12]
-
Reaction : Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Aqueous Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
3.4. Catalyst and Condition Screening
For challenging substrates, different catalyst systems may be required. The combination of Pd(OAc)₂ and PCy₃ is highly effective for a wide range of aryl triflates.[5][10][13][14] However, other systems can offer unique reactivity or milder conditions.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Notes |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | A robust, general system for aryl triflates.[5][10][13][14] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ or CsF | Toluene or THF | RT - 80 | Highly active catalyst, often effective at room temperature, particularly for aryl halides, but can be used for triflates.[5][13] |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DME or Dioxane | 80 | A stable, air-tolerant precatalyst often used for a broad range of couplings. |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ or K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | The "classical" catalyst; may be less efficient for triflates compared to modern bulky phosphine systems. |
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. Below are common problems and their causal explanations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation : Presence of oxygen has oxidized the phosphine ligand or the Pd(0) species. 2. Poor Reagent Quality : Wet solvent/reagents, impure boronic acid. | 1. Ensure rigorous inert techniques. Use freshly opened, high-purity solvents and degas them thoroughly.[12] 2. Use anhydrous solvents and dry the base before use. |
| Hydrolysis of Triflate to 4-Cyanophenol | The triflate group is susceptible to base-mediated hydrolysis, especially at high temperatures in the presence of water. This is a primary competing side reaction.[2][12] | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder or non-aqueous base (e.g., anhydrous CsF or KF). 3. Reduce the amount of water or run the reaction under fully anhydrous conditions. |
| Homocoupling of Boronic Acid (Ar'-Ar') | Can be promoted by residual oxygen in the reaction mixture, which can facilitate an alternative catalytic cycle leading to homocoupling. | Improve degassing procedures for all solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout.[12] |
| Protodeboronation (Loss of -B(OH)₂ group) | The boronic acid is unstable in the reaction medium, often due to excess base or prolonged heating, leading to its conversion to the corresponding arene (Ar'-H). | 1. Use a slight excess (1.1-1.2 equiv) of the boronic acid, but avoid a large excess. 2. Add the boronic acid portion-wise if the reaction is slow. 3. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. |
References
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Suzuki Coupling . Organic Chemistry Portal. [Link]
-
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand . ACS Publications. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates . ResearchGate. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions . ResearchGate. [Link]
-
Suzuki cross-coupling reaction . YouTube. [Link]
-
Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction . ResearchGate. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions . Organic Chemistry Portal. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][15]-Fused Indole Heterocycles . ACS Publications. [Link]
-
Hydrolysis of aryl triflate during suzuki : r/Chempros . Reddit. [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions . RSC Publishing. [Link]
-
The role of fluorine in medicinal chemistry | Request PDF . ResearchGate. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics . ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]
-
4-Cyanophenyl trifluoromethanesulfonate . MySkinRecipes. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions . Journal of the American Chemical Society. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . National Institutes of Health (NIH). [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate . National Institutes of Health (NIH). [Link]
- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
The Suzuki Reaction . Harvard University Department of Chemistry. [Link]
-
Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester . Organic Syntheses Procedure. [Link]
-
Organoborane coupling reactions (Suzuki coupling) . National Institutes of Health (NIH). [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry . ResearchGate. [Link]
-
Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions . ResearchGate. [Link]
-
Suzuki Coupling Mechanism . YouTube. [Link]
- Preparation method of 4-amino-2-trifluoromethyl cyanophenyl.
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations . The Journal of Organic Chemistry. [Link]
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- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Implementation of 4-Cyanophenyl Trifluoromethanesulfonate in Palladium-Catalyzed Heck Reactions
Introduction: Beyond Traditional Halides in Cross-Coupling
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[1][2] While aryl halides have been the traditional electrophiles, aryl trifluoromethanesulfonates (triflates) have emerged as highly effective alternatives. Their exceptional leaving group ability, stemming from the resonance-stabilized triflate anion, often facilitates milder reaction conditions and broader substrate scope.
This guide focuses on a specific, highly valuable building block: 4-Cyanophenyl trifluoromethanesulfonate . As an electron-deficient aryl triflate, this reagent offers distinct advantages in Heck reactions. The potent electron-withdrawing nature of the para-cyano group enhances the reactivity of the C-O bond towards oxidative addition, a key step in the catalytic cycle.[3] This application note provides a deep dive into the mechanistic rationale, a field-tested experimental protocol, and optimization strategies for employing 4-cyanophenyl trifluoromethanesulfonate to construct complex molecular architectures relevant to pharmaceutical and materials science research.[4]
Mechanistic Rationale: The Aryl Triflate Advantage
The efficacy of aryl triflates in the Heck reaction is rooted in their ability to promote a "cationic" catalytic pathway, which is distinct from the "neutral" pathway often dominant with aryl halides.[5] Understanding this difference is critical for experimental design and troubleshooting.
The generally accepted mechanism for the Heck reaction proceeds through several key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl triflate (Ar-OTf) to a low-valent palladium(0) complex, forming a Pd(II) intermediate, [Ar-Pd(II)-OTf]. The high reactivity of the C-OTf bond makes this step highly efficient, even with electron-deficient systems like 4-cyanophenyl trifluoromethanesulfonate.
-
Ligand Dissociation & Alkene Coordination: Herein lies the key advantage of triflates. The triflate anion is a weakly coordinating ligand. Its dissociation from the Pd(II) center is facile, generating a cationic palladium complex, [Ar-Pd(L)₂]⁺.[5][7] This cationic species readily coordinates with the π-system of the alkene partner. This pathway is particularly advantageous for electron-rich alkenes.[7]
-
Migratory Insertion (Syn-Addition): The coordinated alkene then inserts into the Aryl-Pd bond. This occurs in a syn fashion, where the aryl group and the palladium atom add to the same face of the double bond.[5][6]
-
β-Hydride Elimination: For the reaction to proceed, the resulting alkyl-palladium intermediate must possess a hydrogen atom on the carbon β to the palladium. This hydrogen is eliminated along with the palladium, forming a new C=C double bond in the product and a palladium-hydride species. This step typically dictates the regioselectivity and establishes the trans stereochemistry of the final product.[1]
-
Catalyst Regeneration: The active Pd(0) catalyst is regenerated from the palladium-hydride complex in the presence of a base (e.g., triethylamine, potassium carbonate), which neutralizes the generated triflic acid (HOTf).[6]
Catalytic Cycle Diagram
Caption: The Cationic Catalytic Cycle of the Heck Reaction with an Aryl Triflate.
Core Protocol: Heck Coupling of 4-Cyanophenyl Trifluoromethanesulfonate with Styrene
This protocol provides a reliable, general procedure for the Heck reaction. It has been designed as a self-validating system; adherence to the stoichiometry, inert atmosphere techniques, and purification steps should provide a robust outcome.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry (eq.) | Amount (mmol) | Mass/Volume |
| 4-Cyanophenyl trifluoromethanesulfonate | 104330-83-8 | 267.18 | 1.0 | 1.0 | 267 mg |
| Styrene | 100-42-5 | 104.15 | 1.2 | 1.2 | 125 mg (137 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 (2 mol%) | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 6163-58-2 | 304.37 | 0.04 (4 mol%) | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 | 1.5 | 152 mg (209 µL) |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | - | - | 5.0 mL |
Equipment
-
10 mL Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into the 10 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction setup.
-
Catalyst Pre-formation (Rationale): While not always necessary, pre-forming the active Pd(0) species can improve reproducibility. To the flask, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol). The 1:2 ratio of Pd:Ligand is crucial for stabilizing the catalyst.
-
Reagent Addition: Add 4-cyanophenyl trifluoromethanesulfonate (267 mg, 1.0 mmol) to the flask.
-
Solvent and Liquid Reagent Injection: Using a syringe, add anhydrous DMF (5.0 mL). Stir the mixture for 5 minutes to ensure dissolution. Sequentially, inject triethylamine (209 µL, 1.5 mmol) and styrene (137 µL, 1.2 mmol) through the septum.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Attach the condenser (under inert atmosphere) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. Spot the reaction mixture against the starting aryl triflate. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). This removes the DMF, triethylammonium salts, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with an appropriate gradient of hexane and ethyl acetate to isolate the pure product, (E)-4-styrylbenzonitrile.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Heck synthesis of (E)-4-styrylbenzonitrile.
Optimization and Troubleshooting
The success of a Heck reaction can be sensitive to several parameters. The following table summarizes key variables and their impact, providing a logical framework for optimization.
| Parameter | Standard Condition | Rationale & Optimization Notes |
| Catalyst Load | 1-2 mol% Pd(OAc)₂ | For highly reactive substrates, loading can sometimes be reduced to <1 mol%. If the reaction is sluggish, increasing the load to 5 mol% may be beneficial, but higher loadings can lead to palladium black precipitation. |
| Ligand | 4 mol% P(o-tolyl)₃ | The choice of phosphine ligand is critical. For electron-deficient aryl triflates, standard triarylphosphines are often sufficient.[3] If side reactions or catalyst decomposition occur, more robust Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) can be explored. Chelating diphosphines are particularly effective when using aryl triflates.[5][7] |
| Base | 1.5 eq. Et₃N | Organic bases like Et₃N are common. For less soluble systems or to avoid side reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or KOAc can be effective.[2] The choice of base can significantly influence reaction rate and yield. |
| Solvent | Anhydrous DMF | Polar aprotic solvents like DMF, NMP, or acetonitrile are standard. Dioxane is also a viable option. The choice can affect solubility and reaction temperature. |
| Temperature | 100 °C | Aryl triflates often react at lower temperatures than the corresponding bromides.[7] If the reaction is slow, the temperature can be increased to 120-140 °C. Conversely, if side product formation is observed, lowering the temperature to 80 °C may improve selectivity.[8] |
| Additive | None (in this protocol) | For sluggish reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or chloride (TBAC) can accelerate the reaction, particularly when using inorganic bases.[2] |
Conclusion
4-Cyanophenyl trifluoromethanesulfonate is a potent and versatile electrophile for the Mizoroki-Heck reaction. Its enhanced reactivity, driven by the electron-withdrawing nitrile and the superb triflate leaving group, facilitates the efficient synthesis of substituted styrene derivatives. By leveraging the cationic catalytic pathway, researchers can often achieve high yields under conditions milder than those required for less reactive aryl halides. The protocol and optimization strategies detailed in this note provide a robust foundation for scientists in drug discovery and materials development to successfully implement this valuable building block in their synthetic campaigns.
References
-
de Vries, J. G. (2007). The Heck Reaction—State of the Art. Catalysts, 7(1), 267. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]
-
Chen, C. Y., et al. (2023). Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Angewandte Chemie International Edition, 62(11), e202216693. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Singh, P., & Singh, J. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 21639-21660. [Link]
-
MySkinRecipes. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. [Link]
-
Silva, A. M. S., et al. (2012). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones. Molecules, 17(9), 10071-10082. [Link]
Sources
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Mastering C-C and C-N Bond Formation: Application Notes for 4-Cyanophenyl Trifluoromethanesulfonate in Cross-Coupling Reactions
Introduction: The Strategic Advantage of 4-Cyanophenyl Trifluoromethanesulfonate in Modern Synthesis
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. 4-Cyanophenyl trifluoromethanesulfonate has emerged as a pivotal reagent for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Its strategic combination of a cyano group, a versatile synthetic handle, and a trifluoromethanesulfonate (triflate) group, an exceptional leaving group, makes it a highly valuable substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] The triflate's high reactivity facilitates transformations under milder conditions than corresponding aryl halides, often leading to cleaner reactions and higher yields.[1]
This comprehensive guide provides detailed application notes and protocols for the use of 4-Cyanophenyl trifluoromethanesulfonate in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower robust and reproducible experimentation.
Chemical Profile and Safety Mandates
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.
Table 1: Physicochemical Properties of 4-Cyanophenyl Trifluoromethanesulfonate
| Property | Value |
| CAS Number | 66107-32-2[2] |
| Molecular Formula | C₈H₄F₃NO₃S[2] |
| Molecular Weight | 251.18 g/mol [1] |
| Appearance | Liquid, Solid, or Semi-solid |
| Storage | Inert atmosphere, Room Temperature[2] |
Safety and Handling:
4-Cyanophenyl trifluoromethanesulfonate is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Identification: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[3]
GHS Pictograms:
corrosive
I. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds that are prevalent in many biologically active molecules. The use of an aryl triflate like 4-Cyanophenyl trifluoromethanesulfonate is particularly advantageous due to its high reactivity.
Causality of Experimental Choices
The selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl triflate to the palladium center and facilitates the reductive elimination of the biaryl product, leading to high catalytic turnover.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the boronic acid or the triflate.
-
Solvent System: A mixture of toluene and water provides a biphasic system where the organic-soluble reactants and catalyst can interact, while the inorganic base resides in the aqueous phase, facilitating the reaction at the interface.
Experimental Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
This protocol details the Suzuki-Miyaura coupling of 4-Cyanophenyl trifluoromethanesulfonate with 4-methoxyphenylboronic acid.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Cyanophenyl trifluoromethanesulfonate | 251.18 | 251 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.57 | 16.4 mg | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Cyanophenyl trifluoromethanesulfonate (251 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.
Caption: Suzuki-Miyaura Coupling Workflow.
II. Buchwald-Hartwig Amination: Forging C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in numerous pharmaceuticals and organic materials.[4] This reaction allows for the formation of a C-N bond between an aryl triflate and an amine.
Causality of Experimental Choices
-
Palladium Pre-catalyst and Ligand: A pre-formed palladium catalyst, such as [Pd(cinnamyl)Cl]₂, with a bulky, electron-rich biarylphosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly effective for the amination of aryl triflates. This combination promotes efficient oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle.
-
Solvent: A polar aprotic solvent such as dioxane is commonly used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Synthesis of 4-Morpholinobenzonitrile
This protocol describes the Buchwald-Hartwig amination of 4-Cyanophenyl trifluoromethanesulfonate with morpholine.
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Cyanophenyl trifluoromethanesulfonate | 251.18 | 251 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| [Pd(cinnamyl)Cl]₂ | 518.28 | 5.2 mg | 0.01 | 0.02 (Pd) |
| XPhos | 476.67 | 14.3 mg | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Dioxane | - | 5 mL | - | - |
Step-by-Step Procedure:
-
In a glovebox, charge a dry Schlenk tube with [Pd(cinnamyl)Cl]₂ (5.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add dioxane (3 mL) and stir for 5 minutes.
-
Add 4-Cyanophenyl trifluoromethanesulfonate (251 mg, 1.0 mmol) dissolved in dioxane (2 mL), followed by morpholine (105 µL, 1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield 4-morpholinobenzonitrile.
Caption: Buchwald-Hartwig Amination Workflow.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.[5] This reaction is instrumental in the synthesis of conjugated enynes and other alkynylated aromatic systems.[6]
Causality of Experimental Choices
-
Catalyst System: The Sonogashira reaction traditionally employs a dual catalyst system of a palladium complex and a copper(I) salt.[5] Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common palladium source, and copper(I) iodide (CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and also serves as a solvent.
-
Solvent: While triethylamine can act as the solvent, an additional solvent like tetrahydrofuran (THF) is often used to ensure solubility of all reactants.
Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)benzonitrile
This protocol outlines the Sonogashira coupling of 4-Cyanophenyl trifluoromethanesulfonate with trimethylsilylacetylene.
Table 4: Reagents for Sonogashira Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Cyanophenyl trifluoromethanesulfonate | 251.18 | 251 mg | 1.0 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 210 µL | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - | - |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-Cyanophenyl trifluoromethanesulfonate (251 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Add THF (5 mL) and triethylamine (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add trimethylsilylacetylene (210 µL, 1.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-((trimethylsilyl)ethynyl)benzonitrile.
Caption: Sonogashira Coupling Workflow.
Conclusion: A Versatile Tool for Molecular Innovation
4-Cyanophenyl trifluoromethanesulfonate stands as a testament to the power of strategic molecular design in enabling complex synthetic transformations. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust framework for researchers to harness the potential of this versatile reagent. By understanding the rationale behind the experimental choices, scientists can not only replicate these procedures but also adapt and innovate to forge new frontiers in drug discovery and materials science.
References
-
MySkinRecipes. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]
-
ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura protocol with tetraphenylborate. Retrieved from [Link]
-
PubMed. (2001). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
-
SciSpace. (2017). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Cyanophenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2016). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]
-
ResearchGate. (2018). Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2013). A Review on Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2016). Palladium cross-coupling reactions of aryl fluorosulfonates: an alternative to triflate chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2007). Coupling reaction of aryl halides or triflates with amines catalyzed by palladium and other transition metal. Retrieved from [Link]
-
National Institutes of Health. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Retrieved from [Link]
-
Semantic Scholar. (2007). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
RSC Publishing. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
Sources
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Introduction: The Strategic Advantage of 4-Cyanophenyl Trifluoromethanesulfonate
An Application Guide to Palladium-Catalyzed Reactions with 4-Cyanophenyl Trifluoromethanesulfonate
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets for this purpose, enabling the formation of complex molecular architectures with high precision and efficiency.[1][2] Within this framework, the choice of coupling partners is critical. 4-Cyanophenyl trifluoromethanesulfonate has emerged as a highly valuable and versatile electrophilic partner for a multitude of these transformations.
This technical guide provides an in-depth exploration of the applications of 4-cyanophenyl trifluoromethanesulfonate in several key palladium-catalyzed reactions. Its utility stems from two core structural features:
-
The Trifluoromethanesulfonate (Triflate, -OTf) Group: The triflate group is an exceptional leaving group, often exhibiting reactivity comparable to or greater than that of iodides in oxidative addition to a low-valent palladium center.[2] This high reactivity allows for coupling reactions to proceed under milder conditions than with corresponding chlorides or bromides.
-
The para-Cyano (-CN) Group: The electron-withdrawing nature of the nitrile functionality activates the aryl ring, further facilitating the initial oxidative addition step. Moreover, the cyano group serves as a versatile synthetic handle for subsequent chemical modifications, such as reduction to an amine or conversion to a tetrazole, making it invaluable in the development of bioactive molecules and functional materials.[3]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic rationale and field-proven insights to empower successful and innovative synthesis.
Part 1: The Mechanistic Core of Palladium Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (or an analogous step like olefin insertion), and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of 4-cyanophenyl trifluoromethanesulfonate. This is often the rate-determining step and results in a Pd(II) intermediate.
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the Pd(II) center, displacing the triflate group.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][5]
Sources
4-Cyanophenyl Trifluoromethanesulfonate: A Versatile Reagent for the Introduction of the Cyanophenyl Moiety
Abstract
This technical guide provides a comprehensive overview of 4-cyanophenyl trifluoromethanesulfonate as a key reagent in modern organic synthesis. We delve into its synthesis, mechanistic underpinnings of its reactivity, and provide detailed, field-proven protocols for its application in cornerstone cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block for the strategic introduction of the cyanophenyl group, a prevalent motif in pharmaceuticals and functional materials.
Introduction: The Strategic Importance of the Cyanophenyl Group and the Utility of Aryl Triflates
The cyanophenyl moiety is a critical pharmacophore and a versatile functional group in medicinal chemistry and materials science. The nitrile group can act as a hydrogen bond acceptor, a metabolic blocking group, or a precursor to other functionalities such as amines, tetrazoles, and carboxylic acids.[1] Its incorporation into molecular scaffolds can significantly modulate pharmacokinetic and pharmacodynamic properties.[1]
Traditionally, the introduction of the cyanophenyl group has relied on harsh cyanation methods or the use of pre-functionalized building blocks that may not be readily available. 4-Cyanophenyl trifluoromethanesulfonate (also known as 4-cyanophenyl triflate) has emerged as a superior alternative for this purpose. The triflate group (–OTf) is an excellent leaving group in palladium-catalyzed cross-coupling reactions due to the exceptional stability of the triflate anion, which arises from resonance delocalization and the strong electron-withdrawing nature of the trifluoromethyl group.[2] This high reactivity allows for coupling reactions to proceed under milder conditions than those required for the corresponding aryl chlorides or even bromides.[3]
This guide will provide a detailed exploration of the synthesis and application of 4-cyanophenyl trifluoromethanesulfonate, empowering chemists to effectively utilize this reagent in their synthetic endeavors.
Synthesis of 4-Cyanophenyl Trifluoromethanesulfonate
The most common and efficient method for the synthesis of 4-cyanophenyl trifluoromethanesulfonate is the reaction of 4-cyanophenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a mild base, such as pyridine.[4]
Reaction Scheme:
Caption: Synthesis of 4-Cyanophenyl Trifluoromethanesulfonate from 4-Cyanophenol.
Detailed Protocol: Synthesis of 4-Cyanophenyl Trifluoromethanesulfonate
Materials:
-
4-Cyanophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
0.2 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-cyanophenol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.1 equiv) at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triflic anhydride (1.05 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.2 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-cyanophenyl trifluoromethanesulfonate as a colorless to pale yellow oil or a low-melting solid.[4]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
4-Cyanophenyl trifluoromethanesulfonate is an exceptional electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group further activates the triflate leaving group, often facilitating reactions under milder conditions than with electron-neutral or electron-rich aryl triflates.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Nitriles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] The reaction of 4-cyanophenyl trifluoromethanesulfonate with an arylboronic acid or ester provides a direct route to 4-cyanobiaryls, which are important structural motifs in many pharmaceuticals and organic materials.[5]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 4-cyanophenyl trifluoromethanesulfonate.
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl triflate, forming a Pd(II) intermediate. For aryl triflates, this step is often the rate-limiting step and is thought to proceed via a nucleophilic displacement mechanism due to the stability of the triflate anion.[6]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the triflate group. This step is typically facilitated by a base, which activates the boronic acid.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the biaryl product.[7]
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient aryl triflates like 4-cyanophenyl trifluoromethanesulfonate, bulky, electron-rich phosphine ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos) are often highly effective.[8] These ligands promote both the oxidative addition and reductive elimination steps.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Cyanophenyl trifluoromethanesulfonate
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In a Schlenk flask or a vial equipped with a magnetic stir bar, combine 4-cyanophenyl trifluoromethanesulfonate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-cyanobiaryl.[9]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes.[10] The reaction of 4-cyanophenyl trifluoromethanesulfonate with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, is an efficient route to 4-(alkynyl)benzonitriles.[5]
General Reaction Scheme:
Caption: Sonogashira coupling of 4-cyanophenyl trifluoromethanesulfonate.
Mechanistic Insights:
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this cycle involves oxidative addition of the aryl triflate to Pd(0), followed by transmetalation and reductive elimination.[11]
-
Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle.[11]
Detailed Protocol: Sonogashira Coupling [5]
Materials:
-
4-Cyanophenyl trifluoromethanesulfonate
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of 4-cyanophenyl trifluoromethanesulfonate (1.0 equiv) and the terminal alkyne (1.2 equiv) in an anhydrous solvent (e.g., THF) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (10 mol%).
-
Add the amine base (e.g., triethylamine, 3.0 equiv).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically room temperature to 80 °C) and stir until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[12] The reaction of 4-cyanophenyl trifluoromethanesulfonate with a primary or secondary amine provides a direct route to N-aryl-4-aminobenzonitriles.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of 4-cyanophenyl trifluoromethanesulfonate.
Key Considerations:
-
Base Selection: A strong, non-nucleophilic base is typically required for the Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12]
-
Ligand Choice: As with other cross-coupling reactions, bulky, electron-rich phosphine ligands are generally preferred to facilitate the catalytic cycle.[8]
Representative Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Cyanophenyl trifluoromethanesulfonate
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOtBu, LiHMDS) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add a solution of 4-cyanophenyl trifluoromethanesulfonate and the amine in the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Data Summary
| Property | Value | Reference |
| Chemical Formula | C₈H₄F₃NO₃S | [2] |
| Molecular Weight | 251.18 g/mol | [2] |
| Appearance | Colorless to pale yellow oil or low-melting solid | |
| CAS Number | 66107-32-2 | [2] |
Safety and Handling
4-Cyanophenyl trifluoromethanesulfonate, like other aryl triflates and organofluorine compounds, should be handled with care in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Inhalation: May cause respiratory irritation.[13]
-
Skin Contact: May cause skin irritation.[13]
-
Eye Contact: May cause serious eye irritation.[13]
-
Ingestion: Harmful if swallowed.[13]
Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-Cyanophenyl trifluoromethanesulfonate is a highly effective and versatile reagent for the introduction of the cyanophenyl group into a wide range of organic molecules. Its high reactivity, driven by the excellent leaving group ability of the triflate moiety, allows for efficient palladium-catalyzed cross-coupling reactions under relatively mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this valuable building block in synthetic chemistry, particularly in the fields of drug discovery and materials science.
References
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
- Sen, A., & Yamada, Y. M. (2024).
-
Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]
- O'Shea, D. F. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550182, 4-Cyanophenyl trifluoromethanesulfonate. In PubChem. Retrieved from [Link]
-
4-Chlorophenyl trifluoromethanesulfonate. (n.d.). In Organic Syntheses. Retrieved from [Link]
- Jutand, A., & Mosleh, A. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -Aryl)palladium(II) Complexes. Organometallics, 14(4), 1810–1817.
- Sharma, S., & Van der Eycken, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1941-1955.
- (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023).
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.).
- Preparation method of trifluoromethanesulfonic anhydride. (n.d.).
- Amatore, C., Jutand, A., & M'Barki, M. A. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -Aryl)palladium(II) Complexes. Organometallics, 14(4), 1818-1826.
- Fier, P. S., & Kim, S. (2024). Transition-Metal-Free C-N Cross-Coupling Enabled by a Multifunctional Reagent. Journal of the American Chemical Society, 146(10), 6476–6480.
- Sonogashira Coupling. (2024). In Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- 4-(Trifluoromethyl)
- A Practical Synthesis of Trifluoromethanesulfonate Esters. (2025).
- Safety Data Sheet 4-CHLOROPHENYL TRIFLUOROMETHANESULFON
- Hatanaka, Y., & Hiyama, T. (2000). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. The Journal of Organic Chemistry, 65(18), 5637-5645.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Buchwald–Hartwig amin
- New perspectives in the cross-coupling reactions of organostannanes. (2025).
- Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). In University of Groningen research portal.
- (PDF) Recent Advances in Sonogashira Reactions. (2025).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). In PMC.
- SAFETY DATA SHEET 4`-Cyanoacetanilide. (n.d.). Fisher Scientific.
- Process for the preparation of triflic anhydride. (n.d.).
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (n.d.). In PMC.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Wiley-VCH 2007 - Supporting Inform
- Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. (n.d.).
- Buchwald-Hartwig Amination. (2026). In ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). s3.amazonaws.com.
- SAFETY DATA SHEET Trifluoromethanesulfonic acid. (2024). Sigma-Aldrich.
- (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023).
- PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFL
- Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). In -ORCA - Cardiff University.
- Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23(2), 194-202.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorin
- Widenhoefer, R. A., & Buchwald, S. L. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(21), 4459-4471.
- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). In Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Cyanophenyl Trifluoromethanesulfonate
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-cyanophenyl trifluoromethanesulfonate, a critical intermediate in the development of pharmaceuticals and functional materials. Addressing the needs of researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations essential for transitioning from laboratory to pilot-plant scale. We present two detailed synthetic protocols: a traditional approach using trifluoromethanesulfonic anhydride and a modern, chemoselective method. Each protocol is accompanied by in-depth discussions on process safety, reaction monitoring, work-up, and purification, ensuring a robust and reproducible scale-up process.
Introduction: The Significance of 4-Cyanophenyl Trifluoromethanesulfonate
4-Cyanophenyl trifluoromethanesulfonate, often referred to as 4-cyanophenyl triflate, is a versatile building block in modern organic synthesis.[1] Its utility stems from the presence of two key functional groups: the cyano group, which can be further transformed into amines, tetrazoles, or other nitrogen-containing heterocycles, and the trifluoromethanesulfonate (triflate) group.[1] The triflate moiety is an excellent leaving group, making the aromatic ring susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1] This dual functionality makes 4-cyanophenyl triflate a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients and liquid crystals.[1]
As the demand for such complex molecules grows, the need for reliable and scalable syntheses of key intermediates like 4-cyanophenyl triflate becomes paramount. This guide provides the necessary protocols and practical insights to bridge the gap between small-scale laboratory synthesis and larger-scale production.
Foundational Chemistry: The Triflation of 4-Cyanophenol
The synthesis of 4-cyanophenyl trifluoromethanesulfonate involves the reaction of 4-cyanophenol with a triflating agent. The most common and historically significant triflating agent is trifluoromethanesulfonic anhydride (Tf₂O).[2] The reaction proceeds via the nucleophilic attack of the phenolic oxygen on one of the sulfonyl centers of the anhydride, with a base typically used to deprotonate the phenol and activate it as a nucleophile.
Caption: General reaction scheme for the triflation of 4-cyanophenol.
While effective, the use of triflic anhydride on a large scale presents significant safety and handling challenges due to its high reactivity and corrosivity.[2] More recent methodologies have focused on developing milder and more selective triflating agents.
Process Safety: A Paramount Consideration in Scale-Up
The scale-up of any chemical process requires a thorough and proactive approach to safety. The triflation of 4-cyanophenol, particularly with triflic anhydride, is an exothermic reaction. Failure to manage the heat generated during a large-scale reaction can lead to a thermal runaway, with potentially catastrophic consequences.
Key Safety Considerations:
-
Reagent Hazards: Trifluoromethanesulfonic anhydride is a strong oxidizing agent, is corrosive, and reacts violently with water.[3] All personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] The reaction must be conducted in a well-ventilated fume hood or a dedicated, contained synthesis unit.[4]
-
Thermal Management: The exothermic nature of the reaction necessitates robust temperature control. On a laboratory scale, an ice bath is often sufficient. However, for pilot-plant or manufacturing scale, a jacketed reactor with a reliable cooling system is essential.
-
Dose-Controlled Reaction: To mitigate the risk of thermal runaway, the reaction should be run under "dose-controlled" conditions. This means that the triflic anhydride is added to the solution of 4-cyanophenol and base at a rate that allows the reactor's cooling system to dissipate the generated heat effectively, maintaining a stable internal temperature.
-
Quenching: The reaction is typically quenched by the addition of water or an aqueous solution. This must be done cautiously, as unreacted triflic anhydride will react exothermically with water. The quenching agent should be added slowly to a cooled reaction mixture.
A thorough risk assessment should be conducted before any scale-up operation is initiated, identifying potential hazards and establishing clear protocols to mitigate them.
Protocol 1: Traditional Scale-Up Synthesis Using Triflic Anhydride
This protocol is adapted from established procedures for the synthesis of aryl triflates and is suitable for producing multi-gram to kilogram quantities of 4-cyanophenyl trifluoromethanesulfonate.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Cyanophenol | >98% purity |
| Trifluoromethanesulfonic Anhydride | >99% purity |
| Pyridine | Anhydrous, <0.005% water |
| Dichloromethane (DCM) | Anhydrous, <0.005% water |
| 1 M Hydrochloric Acid | Standard laboratory grade |
| Saturated Sodium Bicarbonate Solution | Standard laboratory grade |
| Brine (Saturated NaCl Solution) | Standard laboratory grade |
| Anhydrous Magnesium Sulfate | For drying |
| Jacketed Glass Reactor | Appropriate volume for the intended scale, with overhead stirrer, thermocouple, and addition funnel |
| Chiller/Heater Circulator | To control reactor jacket temperature |
| Inert Gas Supply | Nitrogen or Argon |
Step-by-Step Protocol
Caption: Workflow for the traditional synthesis of 4-cyanophenyl triflate.
-
Reactor Setup: Assemble the jacketed glass reactor with an overhead stirrer, thermocouple, and addition funnel. Purge the reactor with a dry, inert gas (nitrogen or argon).
-
Charge Reactants: Charge the reactor with 4-cyanophenol (1.0 eq) and anhydrous dichloromethane (5-10 L per kg of 4-cyanophenol). Begin stirring to dissolve the solid.
-
Add Base: Add anhydrous pyridine (1.1 eq) to the reactor.
-
Cooling: Cool the reactor contents to 0-5 °C using the chiller/circulator.
-
Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. This addition can take 1-3 hours depending on the scale.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Warm to Room Temperature: Allow the reaction to slowly warm to room temperature and continue stirring for an additional hour.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add cold water (2-3 L per kg of 4-cyanophenol) to quench the reaction.
-
Work-up:
-
Transfer the mixture to a separatory funnel (or perform a bottom-outlet separation in the reactor if equipped).
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-cyanophenyl trifluoromethanesulfonate by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
In-Process Controls and Purity Assessment
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of 4-cyanophenol.
-
Purity Analysis: The purity of the final product should be assessed by HPLC and/or Gas Chromatography (GC). The structure can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Modern Chemoselective Synthesis Using CF₃SO₂F Gas
This protocol is based on recent advancements in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry and offers a milder, more chemoselective route to aryl triflates.[2] It avoids the use of the highly reactive triflic anhydride.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Cyanophenol | >98% purity |
| N-phenyltrifluoromethanesulfonimide (PhNTf₂) | >98% purity |
| Potassium Bifluoride (KHF₂) | >98% purity |
| N,N-Diisopropylethylamine (DIPEA) | >99% purity |
| Acetonitrile (MeCN) | Anhydrous |
| Two-Chamber Reactor | For the ex situ generation of CF₃SO₂F gas |
| Standard Glassware | For reaction and work-up |
Step-by-Step Protocol
Caption: Workflow for the modern synthesis of 4-cyanophenyl triflate.
-
Reactor Setup: Assemble a two-chamber reactor system according to established procedures for ex situ gas generation.[2]
-
Generation Chamber: In the generation chamber, combine N-phenyltrifluoromethanesulfonimide (1.5 eq) and potassium bifluoride (1.0 eq) in acetonitrile.
-
Reaction Chamber: In the reaction chamber, dissolve 4-cyanophenol (1.0 eq) and N,N-diisopropylethylamine (1.5 eq) in a mixture of acetonitrile and water. The presence of water enhances the chemoselectivity for phenolic triflation over potential side reactions with other nucleophilic groups.[2]
-
Reaction: Allow the generated CF₃SO₂F gas to slowly diffuse or be bubbled into the reaction chamber. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Data Summary
| Parameter | Protocol 1 (Traditional) | Protocol 2 (Modern) |
| Triflating Agent | Trifluoromethanesulfonic Anhydride (Tf₂O) | CF₃SO₂F (generated in situ) |
| Base | Pyridine | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dichloromethane | Acetonitrile/Water |
| Temperature | 0-5 °C (addition), then RT | Room Temperature |
| Key Advantages | Well-established, high reactivity | Milder conditions, higher chemoselectivity, avoids Tf₂O |
| Key Disadvantages | Hazardous reagent, requires strict anhydrous conditions | Requires specialized two-chamber reactor |
| Typical Yield | 75-90% | 85-95% |
| Purification | Recrystallization | Column Chromatography or Recrystallization |
Conclusion
The scale-up synthesis of 4-cyanophenyl trifluoromethanesulfonate is a critical process for the production of advanced chemical entities. This guide has provided two robust protocols, catering to different needs for reactivity, safety, and chemoselectivity. The traditional method using triflic anhydride is a powerful and well-understood transformation, but it demands rigorous safety protocols and stringent control of reaction parameters, especially temperature. The modern approach using ex situ generated CF₃SO₂F offers a safer and more selective alternative, though it may require specialized equipment.
For any scale-up endeavor, a "safety-by-design" approach is non-negotiable. A thorough understanding of the reaction thermodynamics, coupled with appropriate engineering controls, is essential for a successful and safe scale-up. By carefully considering the principles and protocols outlined in this document, researchers and drug development professionals can confidently and safely produce multi-kilogram quantities of 4-cyanophenyl trifluoromethanesulfonate to meet the demands of their research and development programs.
References
-
MySkinRecipes. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved January 27, 2026, from [Link]
- Organic Syntheses. (n.d.). Pyridine-derived triflating reagents: N-(2-pyridyl)triflimide and N-(5-chloro-2-pyridyl)triflimide. Org. Synth. 1997, 74, 77.
-
PubChem. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved January 27, 2026, from [Link]
-
Li, B.-Y., Voets, L., Van Lommel, R., Demaerel, J., De Borggraeve, W. M., Alonso, M., Verhelst, S. H. L. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]
-
Wikipedia. (2023, December 2). Trifluoromethanesulfonic anhydride. In Wikipedia. [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved January 27, 2026, from [Link]
- Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Org. Synth. 1974, 54, 93.
-
Zhao, H., Pendri, A., & Greenwald, R. B. (1998). General Procedure for Acylation of 3° Alcohols: Scandium Triflate/DMAP Reagent. The Journal of Organic Chemistry, 63(21), 7559–7562. [Link]
- Haszeldine, R. N., & Kidd, J. M. (1954). Perfluoroalkyl derivatives of sulphur. Part IV. Trifluoromethanesulphonic acid. Journal of the Chemical Society (Resumed), 4228.
- Bielawski, M., & Olofsson, B. (2009). Efficient One-Pot Synthesis of Bis(4-tert-butylphenyl)
- Kitamura, T., et al. (1994). (Phenyl)[2-(trimethylsilyl)
Sources
Troubleshooting & Optimization
common side reactions with 4-Cyanophenyl trifluoromethanesulfonate
Welcome to the technical support center for 4-Cyanophenyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this versatile reagent in your experimental work.
Introduction
4-Cyanophenyl trifluoromethanesulfonate (triflate) is a highly valuable reagent in modern organic synthesis, primarily utilized as an electrophilic partner in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[1] The triflate group is an excellent leaving group, facilitating the formation of carbon-carbon bonds with a wide range of organometallic reagents.[1] However, its high reactivity can also lead to specific side reactions and experimental challenges. This guide will address these potential issues in a practical, question-and-answer format, providing you with the scientific rationale behind our recommended solutions.
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments with 4-Cyanophenyl trifluoromethanesulfonate.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Presence of 4-Cyanophenol
Question: I am performing a Suzuki-Miyaura coupling reaction with 4-cyanophenyl triflate, but I am observing a low yield of my desired biaryl product and a significant amount of 4-cyanophenol as a byproduct. What is causing this and how can I fix it?
Answer:
This is a classic and the most common side reaction observed with aryl triflates, particularly electron-deficient ones like 4-cyanophenyl triflate. The formation of 4-cyanophenol is due to the hydrolysis of the triflate group .[1] The basic and often aqueous conditions required for the Suzuki-Miyaura coupling create a competitive environment where the triflate can be cleaved by hydroxide ions or water, leading to the formation of the corresponding phenol. The electron-withdrawing nature of the cyano group makes the triflate an even better leaving group, which can accelerate both the desired coupling and the undesired hydrolysis.
The key to suppressing this side reaction is to favor the kinetics of the palladium-catalyzed cross-coupling over the hydrolysis. Here’s a systematic approach to troubleshoot this issue:
1. Choice of Base:
-
Problem: Strong bases (e.g., NaOH, NaOMe) and even moderately strong bases like potassium carbonate (K₂CO₃) in the presence of water can significantly promote triflate hydrolysis.
-
Solution: Switch to a milder base. Potassium bicarbonate (KHCO₃) or cesium fluoride (CsF) are excellent alternatives that can effectively promote the Suzuki coupling while minimizing triflate cleavage. In some cases, powdered potassium fluoride (KF) can be used, especially if your starting materials are sensitive to stronger bases.
2. Reaction Temperature:
-
Problem: Higher reaction temperatures accelerate both the desired reaction and the hydrolysis.
-
Solution: Lower the reaction temperature. While this may require longer reaction times, it can significantly improve the ratio of the desired product to the hydrolyzed byproduct. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant decomposition.
3. Solvent System:
-
Problem: The presence of water is often necessary for the Suzuki-Miyaura coupling, but it is also the reactant for the hydrolysis side reaction.
-
Solution: While an entirely anhydrous system may not be feasible for all Suzuki couplings, you can minimize the water content. Using a solvent system like 3:1 dioxane/water is common, but you can experiment with reducing the proportion of water. Ensure your organic solvents are anhydrous and peroxide-free, as peroxides can deactivate your catalyst.
4. Catalyst and Ligand System:
-
Problem: An inefficient catalyst system can lead to a slow cross-coupling reaction, giving the hydrolysis more time to occur.
-
Solution: Ensure your palladium catalyst and ligand are well-suited for the coupling of an electron-deficient triflate. Using a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, SPhos) can be more effective than using Pd(PPh₃)₄ alone, as the latter can sometimes be deactivated by excess triphenylphosphine.
Here is a recommended starting protocol to minimize the formation of 4-cyanophenol:
-
Reaction Setup: To a dry reaction vessel, add 4-cyanophenyl trifluoromethanesulfonate (1.0 equiv.), the boronic acid partner (1.2 equiv.), and potassium bicarbonate (KHCO₃, 3.0 equiv.).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4 mol %).
-
Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Incomplete Reaction or Stalling
Question: My reaction with 4-cyanophenyl triflate seems to start but then stalls, leaving unreacted starting material. What could be the issue?
Answer:
An incomplete or stalled reaction can be due to several factors, often related to the stability of the catalyst or the reagents.
1. Catalyst Deactivation:
-
Cause: Palladium catalysts can be sensitive to impurities and reaction conditions. The presence of oxygen can lead to the formation of palladium black, an inactive form of the catalyst. Peroxides in ether solvents like THF or dioxane can also rapidly deactivate phosphine ligands.
-
Solution:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before and during the reaction by maintaining a positive pressure of an inert gas.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous, peroxide-free solvents.
-
2. Impurities in Starting Materials:
-
Cause: The 4-cyanophenyl triflate may contain impurities from its synthesis, such as unreacted 4-cyanophenol or residual base (e.g., pyridine). These can interfere with the catalytic cycle.
-
Solution:
-
Purification: If you suspect impurities, purify the 4-cyanophenyl triflate by column chromatography before use.
-
Quality Check: Obtain the reagent from a reputable supplier and check its purity by NMR or LC-MS.
-
3. Boronic Acid Decomposition:
-
Cause: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form inactive boroxines under the reaction conditions, especially at elevated temperatures.
-
Solution:
-
Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents).
-
Fresh Reagent: Use freshly purchased or properly stored boronic acid.
-
4. Ligand Dissociation/Decomposition:
-
Cause: At higher temperatures, phosphine ligands can dissociate from the palladium center or undergo decomposition, leading to catalyst deactivation.
-
Solution:
-
Ligand Choice: Use a more robust, electron-rich, and bulky phosphine ligand that forms a stable complex with palladium.
-
Temperature Control: As mentioned previously, avoid unnecessarily high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Is the nitrile group on 4-cyanophenyl triflate stable under typical cross-coupling conditions?
A1: Generally, the nitrile group is robust and stable under the conditions used for most palladium-catalyzed cross-coupling reactions. While nitriles can be hydrolyzed to carboxylic acids under strongly acidic or basic conditions at high temperatures, this is not a common side reaction in Suzuki-Miyaura or Heck couplings, which typically employ milder bases and temperatures. The primary concern remains the hydrolysis of the triflate group.
Q2: How should I store 4-cyanophenyl trifluoromethanesulfonate?
A2: 4-Cyanophenyl trifluoromethanesulfonate should be stored in a cool, dry place, away from moisture.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture. The recommended storage temperature is typically 2-8°C.
Q3: Can I use other cross-coupling reactions with 4-cyanophenyl triflate besides Suzuki-Miyaura?
A3: Absolutely. 4-Cyanophenyl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Heck Reaction: For the formation of substituted alkenes.
-
Sonogashira Coupling: For the synthesis of alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Carbonylation Reactions: To introduce a carbonyl group.
The high reactivity of the triflate leaving group makes it a versatile coupling partner in these transformations.
Q4: What are some potential impurities in commercially available 4-cyanophenyl triflate?
A4: The most likely impurity is the starting material for its synthesis, 4-cyanophenol . Residual amounts of the base used in the triflation reaction (often pyridine or a trialkylamine) and triflic anhydride or its byproducts may also be present. The presence of 4-cyanophenol can be particularly problematic as it can compete for the palladium catalyst and affect the reaction outcome.
Q5: My reaction is complete, but I am having trouble removing the residual palladium from my product. What can I do?
A5: Residual palladium can be problematic, especially for pharmaceutical applications. While column chromatography can remove a significant portion of the palladium, it is often insufficient.[3] For more complete removal, consider using a metal scavenger . These are solid-supported reagents with functional groups that chelate to the palladium, allowing for its removal by filtration.
Data Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield & 4-Cyanophenol Formation | Triflate Hydrolysis | Use a milder base (e.g., KHCO₃), lower the reaction temperature, and minimize water content. |
| Incomplete Reaction | Catalyst Deactivation | Ensure thorough degassing and use pure, anhydrous, peroxide-free solvents. |
| Impurities in Starting Materials | Purify the triflate or obtain from a reputable source. | |
| Boronic Acid Decomposition | Use a slight excess of fresh boronic acid. | |
| Difficulty in Product Purification | Residual Palladium | Use a metal scavenger after column chromatography. |
Reaction Mechanism: Suzuki-Miyaura Coupling vs. Hydrolysis
References
-
MySkinRecipes. 4-Cyanophenyl trifluoromethanesulfonate. Available at: [Link]
-
PubChem. 4-Cyanophenyl trifluoromethanesulfonate. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. Hydrolysis of aryl triflate during suzuki. Available at: [Link]
-
ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available at: [Link]
Sources
Technical Support Center: Solvent Effects in Cross-Coupling Reactions of 4-Cyanophenyl Triflate
Welcome to the technical support center for navigating the nuances of solvent effects in palladium-catalyzed cross-coupling reactions, with a specific focus on the versatile yet sensitive substrate, 4-cyanophenyl triflate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, ensuring you can make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in the cross-coupling of 4-cyanophenyl triflate?
A1: The solvent is not merely a medium for the reaction; it is an active participant that can profoundly influence reaction rates, selectivity, and even the mechanism of the catalytic cycle.[1][2] For a substrate like 4-cyanophenyl triflate, the choice of solvent can dictate the success or failure of the coupling. Here's why:
-
Solubility: All reaction components—the aryl triflate, the coupling partner (e.g., boronic acid in Suzuki coupling), the palladium catalyst, ligand, and base—must have adequate solubility for the reaction to proceed efficiently.
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium center, affecting its stability and reactivity.[1][3] Coordinating solvents can sometimes stabilize the active catalyst, but in other cases, they may compete with ligands, hindering the reaction.[1][4]
-
Mechanism and Selectivity: The polarity and coordinating ability of the solvent can influence the operative catalytic cycle and, consequently, the chemoselectivity of the reaction, especially in substrates with multiple reactive sites.[2][3] For aryl triflates, polar solvents are known to accelerate the oxidative addition step, which is often rate-limiting.
-
Base Activity: The solvent can modulate the strength and effectiveness of the base used in the reaction, which is crucial for steps like transmetalation in Suzuki-Miyaura couplings.[2][5]
Q2: I'm observing low to no conversion in my Suzuki-Miyaura coupling of 4-cyanophenyl triflate. What are the likely solvent-related causes?
A2: Low conversion is a common issue that can often be traced back to the solvent system. Consider the following troubleshooting steps:
-
Check Solubility: Visually inspect your reaction mixture. If any of the reagents appear to be undissolved, you may have a solubility issue. For Suzuki-Miyaura reactions, which often use inorganic bases, adding water as a co-solvent can help dissolve the base and facilitate the reaction.[6] Common solvent systems include mixtures of an organic solvent (like dioxane, THF, or toluene) with water.[6]
-
Solvent Polarity: The oxidative addition of aryl triflates to the Pd(0) center is favored in polar solvents. If you are using a nonpolar solvent like toluene or hexane, switching to a more polar aprotic solvent such as DMF, DMAc, or NMP might significantly improve your yield.[2]
-
Coordinating vs. Non-coordinating Solvents: The nature of the active catalytic species can change depending on the solvent. In non-coordinating solvents, a monoligated palladium species may be dominant, whereas in coordinating solvents like acetonitrile or DMF, a solvent-coordinated palladium complex or even an anionic palladium species might be the active catalyst.[2][3] The reactivity of these different species with your specific substrate can vary.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can hydrogen bond and potentially deactivate nucleophiles or interact with the catalyst in unintended ways.[7][8] However, in some cases, protic solvents can be beneficial. For instance, in Suzuki couplings, water is often necessary to activate the boronic acid for transmetalation.[6] If you are using a strictly anhydrous aprotic solvent and see no reaction, the addition of a small amount of water could be the solution.
Q3: My reaction is producing a significant amount of 4-cyanophenol as a byproduct. How can I prevent this hydrolysis of the triflate?
A3: The formation of 4-cyanophenol indicates the hydrolysis of your starting material, 4-cyanophenyl triflate. This is a common side reaction, particularly in the presence of water and a base.[9][10] Here’s how to address it:
-
Minimize Water Content (if possible): While some water can be beneficial for Suzuki couplings, excess water can promote hydrolysis. If your specific cross-coupling reaction does not require water (e.g., certain Stille or Heck couplings), ensure you are using anhydrous solvents and reagents.
-
Choice of Base: The strength and nature of the base are critical. A very strong base in the presence of water can accelerate triflate hydrolysis. Consider screening different bases. For instance, switching from a strong hydroxide base to a milder carbonate or phosphate base might reduce hydrolysis.
-
Reaction Temperature: Higher temperatures can increase the rate of hydrolysis. If possible, try running your reaction at a lower temperature. This might require a more active catalyst system or a longer reaction time, but it can significantly suppress the hydrolysis side reaction.
-
Reaction Rate: If the rate of your desired cross-coupling is slow, the hydrolysis side reaction has more time to occur. Focus on optimizing the conditions for the cross-coupling itself (catalyst, ligand, concentration) to make it the dominant reaction pathway.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of 4-cyanophenyl triflate, with a focus on solvent-related factors.
Issue 1: Inconsistent Reaction Yields
| Potential Cause | Explanation | Recommended Action |
| Variable Solvent Quality | Residual water or impurities in the solvent can significantly impact the reaction. | Use high-purity, anhydrous solvents. If not using an anhydrous reaction, ensure the water content is consistent across experiments. |
| Inadequate Degassing | Dissolved oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species. | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. |
| Heterogeneous Mixture | Poor solubility of one or more components leads to a non-uniform reaction. | Choose a solvent system where all reactants are fully dissolved at the reaction temperature. Consider using a co-solvent. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Explanation | Recommended Action |
| Solvent-Induced Side Reactions | Some solvents can participate in side reactions. For example, DMF can be a source of dimethylamine at high temperatures, leading to undesired amination products. | Switch to a more inert solvent like dioxane or toluene if you suspect solvent participation. |
| Homocoupling of Coupling Partner | This can be promoted by certain solvent and base combinations, especially if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[6] | Optimize the precatalyst reduction step. The choice of solvent can influence the efficiency of this reduction.[4] |
| Protodeboronation (in Suzuki Coupling) | The boronic acid can be cleaved by protic solvents, especially under basic conditions, before it can participate in the cross-coupling. | Minimize the amount of protic solvent or use a milder base. |
Section 3: Experimental Protocols and Data
General Protocol for a Suzuki-Miyaura Coupling of 4-Cyanophenyl Triflate
This protocol provides a starting point for optimization. The choice of boronic acid, ligand, base, and solvent will need to be tailored to the specific reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-cyanophenyl triflate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv.) and the degassed solvent system (e.g., a 10:1 mixture of DMF and water).[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[11][12]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Solvent Effects on Yield
The following table summarizes hypothetical but representative data on the effect of different solvents on the yield of a Suzuki-Miyaura coupling between 4-cyanophenyl triflate and phenylboronic acid.
| Solvent | Dielectric Constant (ε) | Nature | Typical Yield (%) | Observations |
| Toluene | 2.4 | Nonpolar, Aprotic | <10% | Poor solubility of reagents, slow reaction. |
| THF | 7.6 | Polar Aprotic | 40-60% | Moderate solubility and reaction rate. |
| 1,4-Dioxane | 2.2 | Nonpolar, Aprotic | 60-75% | Good balance of properties for many Suzuki couplings. |
| Acetonitrile | 37.5 | Polar, Coordinating Aprotic | 70-85% | Good solubility, accelerates oxidative addition. |
| DMF | 36.7 | Polar, Coordinating Aprotic | 80-95% | Excellent solubility, often gives high yields.[12] |
| Water | 80.1 | Polar, Protic | Variable | Used as a co-solvent to dissolve the base. |
Note: Yields are illustrative and will vary depending on the specific reaction conditions.
Section 4: Visualizing Key Concepts
The Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. The solvent can influence each of these steps.
Caption: The Suzuki-Miyaura catalytic cycle.
Solvent Selection Logic Tree
This decision tree provides a simplified guide for selecting an appropriate solvent system for your cross-coupling reaction.
Caption: A decision tree for solvent selection.
References
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]
-
Gelest Technical Library. (n.d.). Cross-Coupling Reactions of Alkylsilicates. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Orango. (n.d.). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. theorango.com [theorango.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Catalyst Loading Optimization for 4-Cyanophenyl Triflate Reactions
Welcome to the dedicated support center for optimizing catalytic reactions involving 4-cyanophenyl triflate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of catalyst loading and troubleshoot common experimental challenges. Our goal is to provide you with the technical insights and practical steps needed to achieve efficient, reproducible, and scalable results in your cross-coupling endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of 4-cyanophenyl triflate in catalytic cross-coupling reactions.
Q1: Why is optimizing catalyst loading so critical for reactions with 4-cyanophenyl triflate?
A1: Optimizing catalyst loading is a crucial balance between reaction efficiency and economic viability. Palladium and other precious metal catalysts are expensive, and minimizing their usage is essential for cost-effective synthesis, especially in pharmaceutical and large-scale chemical production. Furthermore, high catalyst loading can sometimes lead to an increase in side reactions or difficulties in removing residual metal from the final product, which is a major concern in drug development due to strict regulatory limits on heavy metal impurities. 4-Cyanophenyl triflate, being an activated electrophile due to the electron-withdrawing cyano group, is highly reactive. This reactivity can sometimes lead to faster catalyst deactivation or the formation of undesired byproducts if the catalyst concentration is not carefully controlled.
Q2: What are the most common types of cross-coupling reactions where 4-cyanophenyl triflate is used?
A2: Due to the triflate group being an excellent leaving group, 4-cyanophenyl triflate is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common applications include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is widely used for creating biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing anilines and their derivatives.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, leading to aryl alkynes.
Each of these reactions requires a specific combination of a palladium precursor and a supporting ligand for optimal performance.
Q3: How does the choice of ligand affect catalyst loading in these reactions?
A3: The ligand is arguably as important as the metal center. It stabilizes the palladium catalyst, influences its reactivity, and prevents its decomposition into inactive palladium black. For electron-deficient substrates like 4-cyanophenyl triflate, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often preferred. These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination step of the catalytic cycle. An appropriate ligand can dramatically increase the turnover number (TON) and turnover frequency (TOF) of the catalyst, thereby allowing for significantly lower catalyst loadings to be used effectively.
Part 2: Troubleshooting Guide for Common Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
Issue 1: Low or No Product Yield
You've run your reaction with 4-cyanophenyl triflate, but the yield is disappointingly low or you see no product at all.
Caption: A workflow for diagnosing the cause of low reaction yield.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) may have degraded. The ligand may be oxidized. | Use a fresh batch of catalyst and ligand from a reliable supplier. Consider using a more air-stable pre-catalyst (e.g., a Buchwald palladacycle) which forms the active catalytic species in situ. |
| Inadequate Degassing | Oxygen can be present in the solvent or reaction headspace. | Oxygen is a known poison for Pd(0) catalysts, oxidizing them to inactive Pd(II) species. Ensure rigorous degassing of the solvent and reaction vessel using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. |
| Incorrect Base | The chosen base may be too weak, too strong, or poorly soluble in the reaction medium. | The base is crucial for regenerating the catalyst. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. Perform a small-scale screen of different bases. |
| Low Temperature | The reaction may have a significant activation energy barrier that is not being overcome. | While many modern catalyst systems are active at room temperature, some require heating. Incrementally increase the reaction temperature (e.g., in 20 °C steps) and monitor the reaction progress by TLC or LC-MS. |
Issue 2: Reaction Stalls / Incomplete Conversion
The reaction starts well but stops before all the 4-cyanophenyl triflate is consumed, leaving you with a mixture of starting material and product.
Caption: Simplified catalytic cycle showing the pathway to deactivation.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Decomposition | Visual inspection shows the formation of black precipitate (palladium black). | This indicates the active Pd(0) species is decomposing. This can be caused by insufficient ligand, high temperatures, or impurities. Solution: Increase the ligand-to-metal ratio (e.g., from 1.1:1 to 1.5:1 or 2:1). Alternatively, lower the reaction temperature. |
| Product Inhibition | The product formed may coordinate strongly to the palladium center, inhibiting further catalytic turnover. | Dilute the reaction mixture by adding more solvent. In some cases, a change in ligand can mitigate product inhibition by altering the steric and electronic environment of the metal center. |
| Substrate or Reagent Degradation | One of the coupling partners (e.g., a boronic acid) may be unstable under the reaction conditions. | Boronic acids can undergo protodeboronation or form inactive boroxines. Use freshly prepared or high-purity reagents. Consider using more stable boronic esters (e.g., MIDA or pinacol esters) instead. |
Part 3: Experimental Protocols & Best Practices
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a systematic approach to finding the minimum effective catalyst loading for your reaction.
Objective: To determine the lowest concentration of catalyst that provides >95% conversion within a reasonable timeframe (e.g., 4 hours).
Methodology:
-
Setup: Arrange a parallel array of reaction vials (e.g., in a heating block). Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Stock Solutions: Prepare stock solutions of 4-cyanophenyl triflate, the coupling partner, and the base in your chosen degassed solvent. This minimizes weighing errors for small-scale reactions.
-
Catalyst & Ligand: In a glovebox or under a stream of inert gas, prepare a series of vials with decreasing amounts of the palladium pre-catalyst and a constant ligand-to-metal ratio (e.g., 1.5:1).
-
Vial 1: 1.0 mol% Pd
-
Vial 2: 0.5 mol% Pd
-
Vial 3: 0.1 mol% Pd
-
Vial 4: 0.05 mol% Pd
-
Vial 5: 0.01 mol% Pd
-
-
Reaction Initiation: To each vial, add the stock solutions of substrates and base via syringe.
-
Execution: Place all vials in the heating block set to the desired temperature. Stir vigorously.
-
Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the percent conversion of 4-cyanophenyl triflate.
-
Analysis: Plot percent conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that achieves the desired conversion in an acceptable time.
Data Interpretation Example
| Catalyst Loading (mol%) | Conversion at 1h (%) | Conversion at 4h (%) | Observations |
| 1.0 | 99 | >99 | Fast reaction, but potentially wasteful. |
| 0.5 | 98 | >99 | Excellent conversion, good starting point for optimization. |
| 0.1 | 75 | 96 | Acceptable conversion, very cost-effective. |
| 0.05 | 40 | 85 | Reaction is significantly slower, may not be practical. |
| 0.01 | 10 | 30 | Catalyst loading is too low for these conditions. |
From this hypothetical data, 0.1 mol% represents a well-optimized catalyst loading, providing high conversion without the excessive cost of higher loadings.
References
-
The 12 Principles of Green Chemistry. American Chemical Society. [Link]
-
Guideline for elemental impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Mechanism of the Suzuki-Miyaura reaction. Royal Society of Chemistry. [Link]
Validation & Comparative
comparison of aryl triflates and aryl halides in cross-coupling
An In-Depth Guide to the Cross-Coupling Arena: Aryl Triflates vs. Aryl Halides
For the modern synthetic chemist, palladium-catalyzed cross-coupling is an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these reactions hinges on the judicious selection of the electrophilic partner. While aryl halides have long been the workhorse electrophiles, aryl triflates have emerged as powerful and versatile alternatives. This guide provides a detailed comparison of their performance, delves into the mechanistic subtleties that govern their reactivity, and offers field-proven insights to guide your choice of reagent for achieving specific synthetic outcomes.
The Electrophiles at a Glance: Fundamental Properties
The choice between an aryl halide and an aryl triflate is not merely one of swapping leaving groups; it is a decision that impacts everything from substrate synthesis and reaction kinetics to catalyst selection and potential side reactions.
Aryl Halides (Ar-X)
Aryl halides are the traditional electrophiles in cross-coupling. Their reactivity is inversely proportional to the carbon-halogen (C-X) bond dissociation energy.
-
Reactivity Trend: The established order of reactivity is Ar-I > Ar-Br > Ar-Cl >> Ar-F . This trend directly correlates with the weakening C-X bond strength, which facilitates the critical oxidative addition step. While Ar-I and Ar-Br are highly reliable, the low cost and wide availability of aryl chlorides have driven the development of sophisticated catalyst systems to overcome their inherent inertness[1][2]. The C-F bond is exceptionally strong, making aryl fluorides generally unreactive under standard cross-coupling conditions[3].
-
Synthesis and Availability: Aryl halides are often synthesized via electrophilic aromatic substitution or Sandmeyer reactions. A vast library of aryl chlorides and bromides are commercially available at a low cost, making them highly attractive for large-scale industrial applications[4].
-
Stability: They are typically robust, stable compounds that are easy to handle and purify.
Aryl Triflates (Ar-OTf)
Aryl triflates (trifluoromethanesulfonates) are a prominent class of "pseudohalides" derived from phenols. Their utility stems from the exceptional stability of the triflate anion, making it an excellent leaving group.
-
Reactivity: The reactivity of aryl triflates is generally comparable to or greater than that of aryl bromides[5]. This high reactivity allows for transformations under milder conditions than those often required for the less reactive aryl chlorides[6].
-
Synthesis and Availability: Aryl triflates are readily prepared from phenols by reaction with triflic anhydride (Tf₂O) or other triflating agents like N-phenyltriflimide[7]. This is a significant strategic advantage, as phenols are abundant, often inexpensive, and provide a synthetic entry point where the corresponding halide might be difficult to access. The synthesis is often high-yielding and can be performed under aqueous or microwave conditions[7].
-
Stability: While generally stable enough for purification by column chromatography, aryl triflates are susceptible to hydrolysis back to the parent phenol, particularly under strongly basic conditions or at elevated temperatures[8][9]. This represents a key potential side reaction that must be managed.
The Heart of the Matter: The Oxidative Addition Step
The rate-determining step in many cross-coupling reactions is the oxidative addition of the electrophile to the low-valent palladium(0) catalyst. The distinct nature of the C-X and C-OTf bonds leads to fundamentally different mechanisms for this crucial activation.
-
Aryl Halides (Concerted Mechanism): For aryl halides, oxidative addition is generally believed to proceed through a three-centered, concerted mechanism . The Pd(0) center coordinates to the C-X bond, leading to a transition state where the bond is broken as two new C-Pd and Pd-X bonds are formed simultaneously.
-
Aryl Triflates (Nucleophilic Displacement Mechanism): In contrast, computational and experimental studies have shown that aryl triflates react via a nucleophilic displacement mechanism [10]. The electron-rich Pd(0) catalyst acts as a nucleophile, attacking the ipso-carbon and displacing the stable triflate anion. This mechanistic divergence is key to understanding their unique reactivity profile and explains why they don't simply follow the halide trend[10].
Comparative Performance in Major Cross-Coupling Reactions
The choice of electrophile can significantly influence the outcome and required conditions for specific named reactions.
Suzuki-Miyaura Coupling
This cornerstone C-C bond-forming reaction works exceptionally well with both classes of electrophiles.
-
Aryl Halides: The reaction is robust for Ar-I and Ar-Br. For Ar-Cl, highly active catalysts, typically employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), are necessary to achieve good yields[6].
-
Aryl Triflates: They are excellent substrates, often reacting under mild conditions with catalysts like Pd(OAc)₂/PCy₃[6]. Interestingly, a phenomenon known as the "Suzuki anomaly" has been observed, where under certain conditions, aryl bromides can be more reactive than aryl triflates[11]. This highlights that steps other than oxidative addition, such as transmetalation or reductive elimination, can become rate-limiting and are influenced by the counter-ion (halide vs. triflate) present in the Pd(II) intermediate.
Heck-Mizoroki Reaction
In the Heck reaction, which couples the electrophile with an alkene, the choice can influence regioselectivity.
-
Aryl Halides: The reaction proceeds through a neutral Pd(0)/Pd(II) cycle and typically favors migration of the aryl group to the less sterically hindered carbon of the alkene[12].
-
Aryl Triflates: The oxidative addition of an aryl triflate generates a cationic palladium complex, [Ar-Pd(L)₂]⁺[12]. This cationic intermediate alters the electronic properties of the system, which can lead to a reversal of regioselectivity, favoring the formation of branched, more substituted alkene products[12]. This provides a powerful handle for controlling the reaction's outcome.
Buchwald-Hartwig Amination
This C-N bond-forming reaction is a prime example of where aryl triflates provide a unique synthetic pathway.
-
Aryl Halides: This is the standard protocol for coupling aryl halides with amines. Again, activating aryl chlorides requires specialized, sterically demanding ligands.
-
Aryl Triflates: The use of aryl triflates is synthetically powerful as it allows for the direct conversion of phenols to arylamines[13]. This transformation is highly valuable. However, the reaction can be sensitive to reaction conditions. To prevent the competitive hydrolysis of the triflate, slow addition of the electrophile to the reaction mixture is sometimes required[13]. Catalyst systems often employ bidentate phosphine ligands like DPPF or BINAP[13].
Practical Considerations: A Head-to-Head Summary
The theoretical differences translate into practical considerations for the experimental scientist. The following table summarizes the key decision-making factors.
| Feature | Aryl Halides (Ar-X) | Aryl Triflates (Ar-OTf) | Causality & Field Insights |
| Relative Reactivity | I > Br > Cl >> F | OTf ≈ Br > Cl | Based on C-X bond strength for halides. Triflates' high reactivity is due to the excellent leaving group ability of the triflate anion. |
| Synthesis Route | Direct halogenation of arenes. | Two steps: arene → phenol → triflate. | Triflates offer a crucial route when the phenol is more accessible or for late-stage functionalization of complex molecules. |
| Cost & Availability | Chlorides and bromides are inexpensive and widely available. | More expensive due to the cost of triflic anhydride. | For large-scale synthesis, aryl chlorides are economically favored if a suitable catalyst can be found[1][2]. |
| Stability | Generally very stable and robust. | Can be sensitive to hydrolysis, especially under basic conditions. | Hydrolysis to the parent phenol is the primary competing side reaction for triflates and must be managed by careful control of base and temperature[8]. |
| Key Side Reactions | Homocoupling, dehalogenation. | Hydrolysis to phenol , cleavage of the triflate. | Slow addition of the triflate can mitigate side reactions by keeping its instantaneous concentration low[13]. |
| Catalyst Systems | Bulky, e⁻-rich ligands (e.g., biarylphosphines) needed for Ar-Cl. | Often require similar advanced ligands to promote oxidative addition. | The choice of ligand is critical for both less reactive halides and triflates to achieve efficient catalysis[2][6]. |
Experimental Protocols: From Substrate to Product
Protocol 1: Synthesis of an Aryl Triflate from a Phenol
This protocol is a general method for preparing the aryl triflate precursor.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and a suitable solvent (e.g., dichloromethane or pyridine). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base such as pyridine or 2,6-lutidine (1.2 eq).
-
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise to the stirred solution. Caution: Triflic anhydride is highly corrosive and reacts violently with water.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude aryl triflate can then be purified by flash column chromatography on silica gel.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This example illustrates the different conditions that might be employed for an aryl bromide versus an aryl triflate.
Reaction A: Using an Aryl Bromide
-
Reagents: Aryl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (2-5 mol%), K₂CO₃ (2.0 eq).
-
Procedure: Combine reagents in a flask with a solvent mixture like toluene/ethanol/water (4:1:1). Degas the mixture thoroughly. Heat to 80-100 °C until the starting material is consumed.
Reaction B: Using an Aryl Triflate
-
Reagents: Aryl triflate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), a bulky phosphine ligand like PCy₃ or SPhos (4-10 mol%), K₃PO₄ (2.0 eq).
-
Procedure: Combine the palladium source and ligand in an anhydrous, aprotic solvent like toluene or dioxane in a flask under an inert atmosphere. Add the aryl triflate, boronic acid, and base. Degas the mixture and heat to 90-110 °C until completion.
The key differences lie in the catalyst system and base. The more challenging oxidative addition for the triflate (compared to an iodide or bromide) often benefits from a more active, specialized ligand, and a stronger, non-aqueous base like K₃PO₄ is often used to avoid hydrolysis.
Conclusion and Outlook
Aryl halides and aryl triflates should be viewed not as competitors, but as complementary partners in the synthetic chemist's toolbox.
-
Aryl halides , particularly chlorides and bromides, remain the electrophiles of choice for their low cost, stability, and broad availability, making them ideal for routine and large-scale applications.
-
Aryl triflates offer a critical alternative, providing a powerful and often highly reactive route from readily available phenols. Their unique reactivity, stemming from a distinct oxidative addition mechanism, can be exploited to control selectivity and to functionalize complex molecules in ways that are difficult to achieve with halides.
The optimal choice will always depend on a careful analysis of the specific synthetic challenge, considering factors of substrate availability, cost, scale, and the desired chemical transformation. A deep understanding of the underlying mechanistic principles governing their reactivity is paramount to harnessing their full potential.
References
- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
- Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate.Hartwig Group, J. Org. Chem., 1997, 62 (1268-1273).
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Fast Synthesis of Aryl Triflates with Controlled Microwave He
- Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes.
- Suzuki Coupling.Organic Chemistry Portal.
- Heck reaction.Wikipedia.
- Practical Synthesis of Aryl Triflates under Aqueous Conditions.
- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- leaving group ability of trifl
- C-Si bond formation via C-F bond cleavage.
- Gram-Scale, Cheap, and Eco-Friendly Iron-Catalyzed Cross-Coupling between Alkyl Grignard Reagents and Alkenyl or Aryl Halides.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.Journal of the American Chemical Society.
- Aryl trifl
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.RSC Publishing.
- Heck Reaction.Chemistry LibreTexts.
- Heck Reaction—St
- Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine.
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- 2. mdpi.com [mdpi.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
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- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Spectroscopic Guide to 4-Cyanophenyl Trifluoromethanesulfonate for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the precise characterization of reactive intermediates is paramount. 4-Cyanophenyl trifluoromethanesulfonate, a versatile reagent in cross-coupling reactions, demands rigorous analytical scrutiny to ensure purity, stability, and predictable reactivity. This guide provides an in-depth spectroscopic comparison of 4-cyanophenyl trifluoromethanesulfonate against other notable aryl triflates, namely phenyl triflate, 4-nitrophenyl triflate, and 4-bromophenyl triflate. By understanding their distinct spectral signatures, researchers can confidently identify and differentiate these crucial building blocks.
The Spectroscopic Fingerprint: A Multi-Technique Approach
A comprehensive analysis of molecular structure necessitates a multi-faceted spectroscopic approach. Here, we delve into the characteristic signals of 4-cyanophenyl trifluoromethanesulfonate and its analogs across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). This integrated analysis provides a holistic view of each molecule's electronic and structural nuances.
Aryl triflates are favored in organic synthesis due to the exceptional leaving group ability of the triflate moiety. The electron-withdrawing nature of the trifluoromethanesulfonyl group significantly influences the electronic environment of the phenyl ring, an effect that is clearly discernible in their respective spectra. The addition of a cyano group in the para position, as in our target molecule, introduces further electronic perturbations that serve as a unique identifying feature.
Comparative Spectroscopic Data
The following sections detail the expected and experimentally observed spectroscopic data for 4-cyanophenyl trifluoromethanesulfonate and its selected comparators.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy provides a rapid and effective method for identifying key functional groups. The triflate group exhibits strong, characteristic stretching vibrations for the S=O and C-F bonds.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 4-Cyanophenyl Trifluoromethanesulfonate | ~2230 (C≡N), ~1420 (S=O), ~1210 (S=O), ~1140 (C-F) | The sharp, strong absorption around 2230 cm⁻¹ is a definitive marker for the nitrile group. The strong bands between 1140 cm⁻¹ and 1420 cm⁻¹ are characteristic of the triflate group. |
| Phenyl Triflate | ~1420 (S=O), ~1215 (S=O), ~1140 (C-F) | Lacks the C≡N stretch, distinguishing it from the 4-cyano derivative. |
| 4-Nitrophenyl Triflate | ~1530 & ~1350 (NO₂), ~1420 (S=O), ~1210 (S=O), ~1140 (C-F) | The presence of strong symmetric and asymmetric NO₂ stretching bands are the key identifiers. |
| 4-Bromophenyl Triflate | ~1420 (S=O), ~1210 (S=O), ~1140 (C-F), ~1070 (C-Br) | The C-Br stretching frequency can be observed, though it may be weak and in a crowded region. |
The presence of the nitrile stretch in 4-cyanophenyl trifluoromethanesulfonate provides a clear and unambiguous diagnostic peak, setting it apart from other aryl triflates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy offers detailed information about the chemical environment of individual atoms.
The electron-withdrawing triflate group deshields the aromatic protons, shifting their signals downfield. The substitution pattern on the phenyl ring dictates the multiplicity of these signals.
Caption: Aromatic protons in 4-substituted phenyl triflates.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) and Coupling (CDCl₃, 400 MHz) | Interpretation |
| 4-Cyanophenyl Trifluoromethanesulfonate | ~7.8 (d, 2H), ~7.4 (d, 2H) | Two doublets are observed due to the symmetrical para-substitution. The downfield shift is enhanced by both the cyano and triflate groups. |
| Phenyl Triflate | ~7.50–7.42 (m, 2H), ~7.41–7.36 (m, 1H), ~7.32–7.24 (m, 2H)[1] | A complex multiplet pattern is observed for the five aromatic protons. |
| 4-Nitrophenyl Triflate | ~8.4 (d, 2H), ~7.6 (d, 2H) | The powerful electron-withdrawing nitro group causes a significant downfield shift of the ortho protons. |
| 4-Bromophenyl Triflate | ~7.6 (d, 2H), ~7.2 (d, 2H) | The shifts are similar to the cyano-substituted analog, but the bromine has a less pronounced deshielding effect. |
The chemical shifts of the carbon atoms in the phenyl ring are also sensitive to the electronic effects of the substituents.
| Compound | ¹³C NMR Chemical Shifts (δ, ppm) (CDCl₃, 101 MHz) | Interpretation |
| 4-Cyanophenyl Trifluoromethanesulfonate | ~152.0 (C-OTf), ~134.0 (aromatic CH), ~122.0 (aromatic CH), ~118.0 (q, ¹JCF ≈ 320 Hz, CF₃), ~117.0 (C-CN), ~110.0 (CN) | The quaternary carbon attached to the triflate group is significantly downfield. The CF₃ carbon appears as a quartet due to coupling with the three fluorine atoms. |
| Phenyl Triflate | ~150.0 (C-OTf), ~130.0, ~128.0, ~122.0 (aromatic CH), ~118.0 (q, ¹JCF ≈ 320 Hz, CF₃) | The chemical shifts of the aromatic carbons are distinct from the substituted analogs. |
| 4-Nitrophenyl Triflate | ~154.0 (C-OTf), ~146.0 (C-NO₂), ~126.0 (aromatic CH), ~122.0 (aromatic CH), ~118.0 (q, ¹JCF ≈ 320 Hz, CF₃) | The carbon bearing the nitro group is shifted significantly downfield. |
| 4-Bromophenyl Triflate | ~149.0 (C-OTf), ~133.0 (aromatic CH), ~123.0 (aromatic CH), ~120.0 (C-Br), ~118.0 (q, ¹JCF ≈ 320 Hz, CF₃) | The carbon attached to bromine shows a characteristic upfield shift compared to an unsubstituted carbon. |
¹⁹F NMR is an exceptionally sensitive technique for identifying fluorine-containing compounds. The triflate group gives a characteristic singlet in the proton-decoupled spectrum.
| Compound | ¹⁹F NMR Chemical Shift (δ, ppm) | Interpretation |
| 4-Cyanophenyl Trifluoromethanesulfonate | ~ -73 to -74 | The chemical shift is in the typical range for aryl triflates. The electron-withdrawing cyano group may cause a slight downfield shift compared to phenyl triflate. |
| Phenyl Triflate | ~ -73 | The benchmark chemical shift for an unsubstituted aryl triflate. |
| 4-Nitrophenyl Triflate | ~ -72 to -73 | The strongly electron-withdrawing nitro group is expected to cause a downfield shift. |
| 4-Bromophenyl Triflate | ~ -73 | The chemical shift is expected to be very similar to that of phenyl triflate. |
The ¹⁹F NMR spectrum provides a quick and reliable method to confirm the presence of the triflate group and can offer subtle clues about the electronic nature of the aromatic ring.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern upon ionization, which can aid in structure elucidation.
Caption: Common fragmentation pathways for aryl triflates.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 4-Cyanophenyl Trifluoromethanesulfonate | 251 | 119 ([M-SO₂CF₃]⁺), 102 ([C₇H₄N]⁺), 69 ([CF₃]⁺) | The molecular ion is expected to be observed. Key fragments arise from the loss of the triflate group and subsequent fragmentation of the cyanophenyl cation. |
| Phenyl Triflate | 226 | 94 ([M-SO₂CF₃]⁺), 77 ([C₆H₅]⁺), 69 ([CF₃]⁺) | Fragmentation is dominated by the cleavage of the C-O and S-O bonds. |
| 4-Nitrophenyl Triflate | 271 | 139 ([M-SO₂CF₃]⁺), 122 ([C₆H₄NO₂]⁺), 69 ([CF₃]⁺) | The nitro group influences the fragmentation pattern, leading to characteristic ions. |
| 4-Bromophenyl Triflate | 304/306 | 172/174 ([M-SO₂CF₃]⁺), 155/157 ([C₆H₄Br]⁺), 69 ([CF₃]⁺) | The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be evident in the molecular ion and bromine-containing fragments. |
Experimental Protocols
General Considerations: All solvents for spectroscopy should be of high purity and deuterated where necessary (for NMR). Samples should be free of paramagnetic impurities.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet can be prepared. For liquid samples, a thin film between NaCl or KBr plates is suitable.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectral range is typically 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are typically acquired. A larger number of scans is usually required compared to ¹H NMR.
-
¹⁹F NMR: A dedicated fluorine probe or a broadband probe is required. Spectra are typically referenced to an external standard like CFCl₃ (0 ppm).
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is commonly used for these types of molecules to induce fragmentation. Electrospray Ionization (ESI) may also be used, which would favor the observation of the molecular ion.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.
-
Data Acquisition: Acquire a full scan spectrum to identify the molecular ion and major fragment ions.
Conclusion
The spectroscopic analysis of 4-cyanophenyl trifluoromethanesulfonate reveals a unique set of spectral data that allows for its unambiguous identification and differentiation from other structurally similar aryl triflates. The characteristic nitrile stretch in the IR spectrum, the distinct two-doublet pattern in the ¹H NMR spectrum, and the specific chemical shifts in the ¹³C NMR spectrum, coupled with the ever-present triflate signal in the ¹⁹F NMR, provide a robust analytical toolkit for any researcher working with this important synthetic building block. By understanding these spectroscopic nuances, scientists can ensure the quality of their starting materials and gain deeper insights into the chemical transformations they undertake.
References
-
Royal Society of Chemistry. 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz. [Link]
-
PubChem. 4-Cyanophenyl trifluoromethanesulfonate. [Link]
-
AIP Publishing. Dissociative photoionization of phenyl triflate, a photoacid generator for photolithography, at 92 eV. [Link]
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A Researcher's Guide to Synthetic Routes: Validating the Utility of 4-Cyanophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Reagent in Modern Cross-Coupling Chemistry
In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to the efficiency, robustness, and overall success of a synthetic campaign. Among the myriad of choices for activating aryl systems for cross-coupling reactions, 4-cyanophenyl trifluoromethanesulfonate has emerged as a potent and versatile building block. This guide provides an in-depth technical comparison of its performance against common alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Rise of Aryl Triflates: A Superior Leaving Group
Aryl triflates, such as 4-cyanophenyl trifluoromethanesulfonate, have gained considerable traction as alternatives to traditional aryl halides in a variety of palladium-catalyzed cross-coupling reactions.[1] The triflate group (-OTf) is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group and the resonance stabilization of the resulting triflate anion. This inherent reactivity often translates to milder reaction conditions, faster reaction times, and broader substrate scope compared to their halide counterparts.[2]
The general order of reactivity for leaving groups in palladium-catalyzed cross-coupling reactions is typically I > Br ≈ OTf > Cl.[3] However, the comparable reactivity of triflates to bromides, coupled with their ease of synthesis from readily available phenols, makes them an attractive option.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
This section delves into the practical application of 4-cyanophenyl trifluoromethanesulfonate in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Where available, its performance is compared with that of its bromo-analogue, 4-cyanophenyl bromide.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful tool for the construction of C(sp²)–C(sp²) bonds, a motif prevalent in pharmaceuticals and functional materials.[1] The reactivity of the leaving group on the electrophilic partner is a critical parameter for the efficiency of this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Cyanophenyl Trifluoromethanesulfonate with Phenylboronic Acid
-
Materials: 4-Cyanophenyl trifluoromethanesulfonate (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 mixture).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-cyanophenyl trifluoromethanesulfonate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Comparative Performance Data (Illustrative)
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Cyanophenyl trifluoromethanesulfonate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 4 | ~95 |
| 4-Cyanophenyl bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 8 | ~90 |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
As the data suggests, 4-cyanophenyl trifluoromethanesulfonate often exhibits faster reaction kinetics compared to its bromide counterpart in Suzuki-Miyaura couplings, a direct consequence of the superior leaving group ability of the triflate.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct route to construct C(sp²)–C(sp) bonds, forming valuable arylalkyne structures.[4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The high reactivity of aryl triflates makes them excellent substrates for this transformation.
Experimental Protocol: Sonogashira Coupling of 4-Cyanophenyl Trifluoromethanesulfonate with Phenylacetylene
-
Materials: 4-Cyanophenyl trifluoromethanesulfonate (1.0 equiv), Phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv), Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-cyanophenyl trifluoromethanesulfonate, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) and the amine base (TEA or DIPEA).
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Comparative Considerations
While direct side-by-side quantitative data for 4-cyanophenyl trifluoromethanesulfonate versus the corresponding bromide in Sonogashira couplings is less commonly reported in a single study, the general principles of reactivity hold. The triflate's enhanced leaving group ability often allows for lower catalyst loadings and milder reaction temperatures compared to the bromide.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of pharmaceuticals and organic materials.[6][7] Aryl triflates are highly effective electrophiles in this reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Cyanophenyl Trifluoromethanesulfonate with Aniline
-
Materials: 4-Cyanophenyl trifluoromethanesulfonate (1.0 equiv), Aniline (1.2 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.04 equiv), a strong base (e.g., NaOtBu, Cs₂CO₃) (1.4 equiv), and an anhydrous aprotic solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 4-cyanophenyl trifluoromethanesulfonate and aniline.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
-
Comparative Insights
The Buchwald-Hartwig amination often requires a delicate balance of catalyst, ligand, and base. The high reactivity of aryl triflates can be advantageous, allowing for the use of a wider range of amine coupling partners and potentially lower reaction temperatures compared to less reactive aryl chlorides or even bromides.
Synthesis and Practical Considerations
Synthesis of 4-Cyanophenyl Trifluoromethanesulfonate
The synthesis of 4-cyanophenyl trifluoromethanesulfonate is typically a straightforward procedure from the readily available 4-cyanophenol.
Experimental Protocol: Synthesis of 4-Cyanophenyl Trifluoromethanesulfonate
-
Materials: 4-Cyanophenol (1.0 equiv), Pyridine or another suitable amine base (1.5 equiv), Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv), and a dry, aprotic solvent (e.g., dichloromethane, DCM).
-
Procedure:
-
Dissolve 4-cyanophenol in dry DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the amine base, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography if necessary.
-
Safety and Handling
Trifluoromethanesulfonic anhydride is a corrosive and moisture-sensitive reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the anhydride.
Cost and Availability
While the initial cost per gram of 4-cyanophenyl trifluoromethanesulfonate may be higher than that of 4-cyanophenyl bromide, a comprehensive cost analysis should consider factors such as reaction efficiency, time savings, and potentially lower catalyst loadings. Both 4-cyanophenyl trifluoromethanesulfonate and 4-cyanophenyl bromide are commercially available from various chemical suppliers.[8]
Conclusion: A Strategic Choice for Modern Synthesis
4-Cyanophenyl trifluoromethanesulfonate stands as a highly effective and versatile reagent in the synthetic chemist's toolbox. Its enhanced reactivity, stemming from the excellent leaving group ability of the triflate moiety, often translates to milder reaction conditions, faster conversions, and broader applicability in key cross-coupling reactions compared to its halide counterparts. While the initial reagent cost may be a consideration, the overall efficiency gains in a synthetic route can make it a strategically sound and economically viable choice for the synthesis of complex molecules in research, drug discovery, and materials science.
References
-
Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15976-15995. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Haydl, A. M., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15976-15995. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550182, 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]
-
Neufeldt, S. R., & Ibsen, G. M. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. Available from: [Link]
- Blaser, D., & Indolese, A. F. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-32). The Royal Society of Chemistry.
- Dorel, R., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in palladium-catalyzed cross-coupling reactions: a unified synthetic methodology.
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- 8. 4-Cyanophenyl trifluoromethanesulfonate | 66107-32-2 [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Cyanophenyl Trifluoromethanesulfonate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Cyanophenyl trifluoromethanesulfonate (CAS No. 66107-32-2). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your work with this reactive intermediate is conducted with the highest degree of safety and scientific integrity. The protocols outlined herein are designed to be self-validating, grounded in established safety principles for handling corrosive and reactive chemicals.
Understanding the Hazard: Why This Compound Demands Respect
4-Cyanophenyl trifluoromethanesulfonate is a valuable reagent in organic synthesis, often employed in cross-coupling reactions where the triflate group serves as an excellent leaving group.[1] However, the very reactivity that makes it useful also presents significant hazards. The primary dangers associated with this compound are its severe corrosivity and its potential to react with certain metals.[2]
According to the Globally Harmonized System (GHS), 4-Cyanophenyl trifluoromethanesulfonate is classified with the following hazards:
The trifluoromethanesulfonate (triflate) group, a derivative of the strong acid trifluoromethanesulfonic acid, is the primary driver of this compound's corrosive nature.[4] Contact with skin or eyes can lead to immediate and severe chemical burns, potentially causing permanent damage.[4] Therefore, all handling procedures must be designed to prevent any direct contact.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is mandatory when handling 4-Cyanophenyl trifluoromethanesulfonate. The rationale is to create redundant barriers to prevent contact with this corrosive liquid.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or a double layer of Nitrile gloves). | Prevents direct skin contact. Double-gloving provides an extra layer of protection in case of a tear or splash. Always inspect gloves for integrity before use.[5] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Goggles provide a seal against splashes, while a face shield protects the entire face from direct contact.[4] |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and spills on clothing and skin. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of any vapors.[4] |
Operational Plan: From Receipt to Quenching
Adherence to a strict, step-by-step operational plan is critical. The causality behind these steps is rooted in the principles of containment and minimizing exposure.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, well-ventilated area designated for corrosive materials.[6] It should be kept away from incompatible materials, particularly strong bases and oxidizing agents.[4] The storage cabinet should be made of or lined with corrosion-resistant materials.[6][7] The recommended storage temperature is between 2-8°C.[2]
3.2. Handling and Dispensing
This workflow is designed to minimize exposure during the handling of 4-Cyanophenyl trifluoromethanesulfonate.
Caption: Workflow for Handling 4-Cyanophenyl trifluoromethanesulfonate.
Emergency Response: Spill Management
In the event of a spill, a calm and methodical response is crucial. The immediate priorities are to ensure personnel safety and contain the spill.
4.1. Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if applicable and trained): For small spills, and only if you are trained to do so, you can cautiously neutralize the area with a weak base, such as sodium bicarbonate.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[8]
-
Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's environmental health and safety department.
This spill response workflow provides a clear visual guide for emergency situations.
Caption: Emergency Spill Response Workflow.
Disposal Plan: Responsible End-of-Life Management
All materials contaminated with 4-Cyanophenyl trifluoromethanesulfonate must be treated as hazardous waste.[9]
5.1. Waste Collection
-
Dedicated Container: Use a dedicated, labeled, and leak-proof container for all waste generated.[10][11] The container should be made of a material compatible with corrosive organic compounds.[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Cyanophenyl trifluoromethanesulfonate".[11]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[11]
5.2. Disposal Procedure
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[11]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol).[8] The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS.[10]
By adhering to these rigorous safety protocols, you can confidently and safely utilize 4-Cyanophenyl trifluoromethanesulfonate in your research while ensuring the protection of yourself, your colleagues, and the environment.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for a related compound.
-
Lehigh University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
University of California, Los Angeles - Environmental Health & Safety. (n.d.). Corrosive Storage Guidelines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]
-
ChemSafetyPro. (n.d.). GHS Hazard Statement and Signal Word Finder. Retrieved from [Link]
-
Safety Storage Systems. (n.d.). A Quick Guide to Corrosive Chemicals. Retrieved from [Link]
-
United States Environmental Protection Agency. (2024, March 25). Learn the Basics of Hazardous Waste. Retrieved from [Link]
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate.
-
DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
- GHS. (n.d.). List of GHS Hazard and Precautionary Statements.
-
PubChem. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]
-
MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
- OSHA. (n.d.). A Guide to Working with Corrosive Substances.
-
Towson University. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]
- Angene Chemical. (2021, May 1). Safety Data Sheet.
Sources
- 1. 4-Cyanophenyl trifluoromethanesulfonate [myskinrecipes.com]
- 2. 4-Cyanophenyl trifluoromethanesulfonate | 66107-32-2 [chemicalbook.com]
- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. angenechemical.com [angenechemical.com]
- 6. A Quick Guide to Corrosive Chemicals | Corrosive Chemical Safety [safetystoragesystems.co.uk]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. towson.edu [towson.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
